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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Amino-3,5-dihydroxybenzoic Acid for Research and Development Professionals

Introduction 4-Amino-3,5-dihydroxybenzoic acid is a polysubstituted aromatic carboxylic acid. As a derivative of benzoic acid, it possesses a unique arrangement of functional groups—a carboxylic acid, an amine, and two h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Amino-3,5-dihydroxybenzoic acid is a polysubstituted aromatic carboxylic acid. As a derivative of benzoic acid, it possesses a unique arrangement of functional groups—a carboxylic acid, an amine, and two hydroxyl groups—that makes it a molecule of significant interest for synthetic chemists, materials scientists, and drug development professionals. The dense functionalization on the benzene ring provides multiple reaction sites, offering a versatile platform for constructing more complex molecular architectures. Its structural similarity to known pharmacophores and biologically active compounds suggests its potential as a key building block in the synthesis of novel therapeutic agents and functional materials.

This guide serves as a comprehensive technical resource, consolidating the known and predicted physicochemical properties of 4-Amino-3,5-dihydroxybenzoic acid. It offers insights into its molecular structure, reactivity, and analytical profile, alongside a proposed synthetic pathway, to empower researchers in leveraging this compound for advanced applications.

Molecular Identity and Structure

The foundational characteristics of a compound dictate its behavior and potential applications. The identity of 4-Amino-3,5-dihydroxybenzoic acid is established by the following descriptors.

IdentifierValueSource
CAS Number 958232-24-1[1][2][3]
Molecular Formula C₇H₇NO₄[3][4]
Molecular Weight 169.14 g/mol [1]
IUPAC Name 4-Amino-3,5-dihydroxybenzoic acidN/A
Synonyms Benzoic acid, 4-amino-3,5-dihydroxy-
InChI Key OZXVKLZAIACTOQ-UHFFFAOYSA-N[1]
SMILES O=C(O)C1=CC(O)=C(N)C(O)=C1[3]

The molecule's structure is central to its properties. The aromatic ring is substituted with three electron-donating groups (one amino, two hydroxyls) and one electron-withdrawing group (carboxylic acid). This electronic configuration profoundly influences the molecule's acidity, basicity, nucleophilicity, and susceptibility to electrophilic aromatic substitution. The proximity of these groups allows for strong intramolecular and intermolecular hydrogen bonding, which is expected to dominate its physical properties.

Physical Properties

The physical properties of 4-Amino-3,5-dihydroxybenzoic acid are largely governed by its dense functionalization and capacity for hydrogen bonding.

PropertyValue / ObservationRationale & Commentary
Physical Form Solid[1]
Appearance Expected to be a crystalline solid, potentially off-white to tan/brown.Similar substituted aminohydroxybenzoic acids appear as cream to brown powders[5]. Color may arise from slight oxidation over time.
Melting Point Not experimentally determined in available literature.A high melting point is anticipated due to extensive intermolecular hydrogen bonding between the carboxylic acid, hydroxyl, and amino groups, forming a stable crystal lattice.
Solubility Sparingly soluble in water and non-polar organic solvents. Soluble in polar organic solvents like DMSO and DMF.The molecule has both polar (functional groups) and non-polar (benzene ring) character. Its amphoteric nature suggests pH-dependent aqueous solubility. For related compounds like 4-hydroxybenzoic acid, solubility in aqueous buffers is limited but enhanced by first dissolving in an organic solvent like DMF[6].
pKa Not experimentally determined. Predicted values are: ~3.5-4.5 (Carboxylic Acid), ~8-10 (Phenolic Hydroxyls), ~3-4 (Anilinic Amine).The pKa of the carboxylic acid is expected to be similar to 3,5-dihydroxybenzoic acid (pKa ~4.04)[7]. The electron-donating amino group may slightly increase the pKa (decrease acidity) compared to benzoic acid (pKa 4.20). The phenolic hydroxyls will be weakly acidic, and the anilinic amine will be weakly basic.

Chemical Properties and Reactivity

The reactivity of 4-Amino-3,5-dihydroxybenzoic acid is rich and varied, owing to its four distinct functional groups.

  • Carboxylic Acid Group (-COOH): This group can undergo standard reactions such as esterification with alcohols under acidic conditions, conversion to an acid chloride using reagents like thionyl chloride (SOCl₂), and amide bond formation with amines, often facilitated by coupling agents.

  • Phenolic Hydroxyl Groups (-OH): These groups are weakly acidic and can be deprotonated by a suitable base. They can undergo O-alkylation to form ethers and are susceptible to oxidation, which is why storage in an inert atmosphere is recommended[1][3].

  • Aromatic Amine Group (-NH₂): This group is basic and nucleophilic. It can be acylated, alkylated, and, importantly, can be converted to a diazonium salt using nitrous acid at low temperatures. This diazonium intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a wide variety of other substituents.

  • Aromatic Ring: The benzene ring is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of the amino and hydroxyl groups. These groups are ortho, para-directing. Given that the position para to the amino group is occupied by the carboxylic acid, and the positions ortho to the amino group are occupied by hydroxyls, the remaining positions on the ring are the primary targets for substitution, although steric hindrance is a significant factor.

Spectroscopic Profile (Analytical Characterization)

While experimental spectra for this specific molecule are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The spectrum is expected to show a singlet for the two equivalent aromatic protons (H-2 and H-6). Due to the strong electron-donating nature of the substituents, this peak would likely appear in the upfield region of the aromatic spectrum (~6.0-7.0 ppm). Broad signals corresponding to the exchangeable protons of the -OH, -NH₂, and -COOH groups would also be present.

  • ¹³C NMR: Seven distinct carbon signals are expected. The carboxyl carbon will be the most downfield (~170 ppm). The carbon attached to the amino group (C-4) and those attached to the hydroxyl groups (C-3, C-5) will also have characteristic shifts, influenced by the strong electron-donating effects.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A very broad peak from ~2500-3300 cm⁻¹ would correspond to the O-H stretch of the hydrogen-bonded carboxylic acid. Overlapping in this region would be the O-H stretches from the phenols and the N-H stretches from the amine (~3200-3500 cm⁻¹). A strong C=O stretch for the carboxylic acid would appear around 1670-1700 cm⁻¹. The spectrum for the related 4-hydroxybenzoic acid shows a characteristic acidic C=O stretch at 1663 cm⁻¹ and a phenolic -OH stretch at 3449 cm⁻¹[8].

  • UV-Vis Spectroscopy: The molecule contains a substituted benzene chromophore. The presence of multiple auxochromes (-OH, -NH₂) is expected to cause a bathochromic (red) shift of the absorption maxima compared to benzoic acid. For comparison, 3,5-dihydroxybenzoic acid exhibits absorption maxima at 208 nm, 250 nm, and 308 nm[9]. A similar profile is expected for the title compound.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 169.14. A characteristic fragmentation pattern would involve the loss of H₂O (m/z = 151) and the loss of COOH (m/z = 124), which is a common fragmentation for benzoic acids.

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process: (1) regioselective nitration of the starting material, followed by (2) reduction of the resulting nitro group to an amine.

G A 3,5-Dihydroxybenzoic Acid B Nitration A->B HNO₃ / H₂SO₄ (Controlled Conditions) C 4-Nitro-3,5-dihydroxybenzoic Acid B->C D Reduction C->D Sn / HCl or H₂, Pd/C E 4-Amino-3,5-dihydroxybenzoic Acid D->E

Caption: Proposed two-step synthesis of 4-Amino-3,5-dihydroxybenzoic acid.

Experimental Protocol: Step 1 - Nitration

Causality: The hydroxyl groups of 3,5-dihydroxybenzoic acid are strongly activating, making the ring highly susceptible to nitration. The position between the two hydroxyl groups (C-4) is the most sterically accessible and electronically activated site for electrophilic substitution. Careful control of temperature and nitric acid concentration is crucial to prevent over-nitration or oxidation of the sensitive phenol groups.

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1 mole-equivalent of 3,5-dihydroxybenzoic acid in concentrated sulfuric acid at 0°C.

  • Nitration: Slowly add a cooled mixture of 1.1 mole-equivalents of nitric acid and a small amount of sulfuric acid via the dropping funnel. Maintain the internal temperature below 5°C throughout the addition.

  • Reaction: Stir the mixture at 0-5°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture slowly over crushed ice with vigorous stirring.

  • Isolation: The precipitated product, 4-Nitro-3,5-dihydroxybenzoic acid, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

Experimental Protocol: Step 2 - Reduction

Causality: The nitro group is readily reduced to a primary amine using various methods. A classic and reliable method is the use of tin metal in concentrated hydrochloric acid, which is effective for aromatic nitro compounds[10]. The acidic workup initially produces the hydrochloride salt of the amine.

  • Setup: Suspend the crude 4-Nitro-3,5-dihydroxybenzoic acid (1 mole-equivalent) in concentrated hydrochloric acid in a round-bottom flask.

  • Reduction: Add granular tin (Sn) (2.5-3 mole-equivalents) portion-wise. The reaction is exothermic; maintain the temperature with an ice bath as needed.

  • Completion: After the addition is complete, heat the mixture on a water bath for 1-2 hours to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture. The product may precipitate as a double tin salt. Filter the solid and dissolve it in warm water. Remove the tin by passing hydrogen sulfide gas through the solution to precipitate tin sulfide, or by carefully neutralizing with a strong base to precipitate tin hydroxides, followed by filtration.

  • Isolation: Concentrate the filtrate. To precipitate the free amine, adjust the pH to its isoelectric point (around pH 4-5) using a solution of sodium acetate.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from hot water or a dilute ethanol/water mixture to yield pure 4-Amino-3,5-dihydroxybenzoic acid.

Applications in Research and Drug Development

4-Amino-3,5-dihydroxybenzoic acid is a valuable scaffold for several reasons:

  • Pharmaceutical Intermediate: Its structure is a component of more complex molecules with potential biological activity. Dihydroxybenzoic acid derivatives have been investigated for various pharmacological activities, including the inhibition of platelet aggregation[11]. This compound serves as a pivotal intermediate in drug synthesis, contributing to the development of diverse drugs[12].

  • Versatile Building Block: The presence of four modifiable functional groups allows for sequential and selective reactions, making it an ideal starting point for building combinatorial libraries or synthesizing complex target molecules in organic synthesis[13].

  • Polymer and Materials Science: The amino and hydroxyl groups can participate in polymerization reactions, for example, in the formation of high-performance polybenzoxazoles or other specialty polymers.

Safety and Handling

While specific safety data for 4-Amino-3,5-dihydroxybenzoic acid is limited, a hazard assessment can be made based on its structure and data from closely related compounds like 4-amino-3-hydroxybenzoic acid and 4-amino-3,5-diiodobenzoic acid.

Safety AspectInformation & RecommendationsSource (Analogous Compounds)
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[14][15][16]
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][15][16]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.[1][3]

Researchers should handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

References

  • Chemical Properties of 4-Amino-3-hydroxybenzoic acid (CAS 2374-03-0). (n.d.). Cheméo. Retrieved March 25, 2026, from [Link]

  • 4-Amino-3-hydroxybenzoic acid | C7H7NO3. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]

  • 4-((3,5-DICHLOROBENZOYL)AMINO)-3-HYDROXYBENZOIC ACID. (n.d.). precisionFDA. Retrieved March 25, 2026, from [Link]

  • Bhattacharyya, S. C., & Seymour, D. E. (1950). 4-Aminosalicylic acid and its derivatives. Part II. The synthesis of 4-amino-2 : 5- and 4-amino-2 : 3-dihydroxybenzoic acid. Journal of the Chemical Society, 1139-1140. [Link]

  • 4-amino-3,5-dihydroxybenzoic acid,(CAS# 958232-24-1). (n.d.). Sinfoo Biotech. Retrieved March 25, 2026, from [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. (n.d.). Retrieved March 25, 2026, from [Link]

  • Preparation of 4-amino-3-hydroxybenzoic acid. (n.d.). PrepChem.com. Retrieved March 25, 2026, from [Link]

  • 4-Amino-3,5-diiodobenzoic acid | C7H5I2NO2. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]

  • 3,5-dihydroxybenzoic acid. (n.d.). Organic Syntheses Procedure. Retrieved March 25, 2026, from [Link]

  • The Role of 3,5-Dihydroxybenzoic Acid in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM. Retrieved March 25, 2026, from [Link]

  • US4409240A - Derivatives of dihydroxybenzoic acid and pharmaceutical composition thereof. (n.d.). Google Patents.
  • IR-spectrum of the product 4-hydroxybenzoic acid. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid. (n.d.). SIELC Technologies. Retrieved March 25, 2026, from [Link]

  • 2,4-Dihydroxybenzoic acid. (n.d.). In Wikipedia. Retrieved March 25, 2026, from [Link]

  • bmse000328 3,4-Dihydroxybenzoic Acid. (n.d.). BMRB. Retrieved March 25, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-Amino-3,5-dihydroxybenzoic Acid

Abstract This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of 4-Amino-3,5-dihydroxybenzoic acid, a novel small molecule with therapeutic potential. Drawing upon esta...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of 4-Amino-3,5-dihydroxybenzoic acid, a novel small molecule with therapeutic potential. Drawing upon established methodologies and the known bioactivities of its structural analogs, this document outlines a systematic approach for researchers, scientists, and drug development professionals. The guide details experimental workflows, from initial cytotoxicity assessments to in-depth analyses of enzyme inhibition and modulation of key inflammatory signaling pathways, including NF-κB and MAPK. Each section provides not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating investigation.

Introduction: Unveiling the Potential of 4-Amino-3,5-dihydroxybenzoic Acid

4-Amino-3,5-dihydroxybenzoic acid is an aromatic carboxylic acid featuring both amino and hydroxyl functional groups. Its structural similarity to known bioactive molecules, such as the anti-inflammatory 4-aminosalicylic acid and the HCA1 receptor agonist 3,5-dihydroxybenzoic acid, suggests a rich and multifaceted pharmacology. Derivatives of dihydroxybenzoic acid are known for their antioxidant and enzyme-inhibiting properties, while aminobenzoic acid derivatives have shown promise as anti-inflammatory and antimicrobial agents[1][2][3]. This guide proposes a structured, in vitro approach to systematically characterize the mechanism of action of this promising compound.

The investigative workflow is designed to first establish a safe therapeutic window through cytotoxicity testing, followed by a multi-pronged approach to dissect its molecular interactions. This includes direct enzyme inhibition assays targeting key inflammatory enzymes, analysis of its influence on critical intracellular signaling cascades, and an assessment of its antioxidant capacity.

Foundational Analysis: Determining Cytotoxicity and Cellular Viability

Before delving into mechanistic studies, it is imperative to determine the concentration range at which 4-Amino-3,5-dihydroxybenzoic acid is non-toxic to the selected cell lines. Cell viability assays are fundamental for this purpose, providing critical data for designing subsequent experiments.[4] The XTT assay is a reliable and efficient method for this initial screening.[5]

Experimental Protocol: XTT Cell Viability Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method that measures the metabolic activity of viable cells.[6][7] Mitochondrial dehydrogenases in living cells reduce the XTT tetrazolium salt to a water-soluble orange formazan product, the absorbance of which is directly proportional to the number of viable cells.[6][8]

Step-by-Step Methodology:

  • Cell Seeding: Plate the desired cell line (e.g., RAW 264.7 murine macrophages for inflammation studies) in a 96-well microplate at a density of 1 x 105 cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of 4-Amino-3,5-dihydroxybenzoic acid in a suitable solvent (e.g., DMSO, ensuring the final concentration does not exceed 0.1% to avoid solvent toxicity). Perform serial dilutions to create a range of concentrations (e.g., 1 µM to 1000 µM). Add 100 µL of each concentration to the respective wells and incubate for the desired exposure time (e.g., 24 hours). Include vehicle-only controls.

  • XTT Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.[6]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[6]

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the concentration at which the compound exhibits no significant cytotoxicity.

Data Presentation: Cytotoxicity Profile
Concentration (µM)Cell Viability (%)Standard Deviation
1100.24.5
1099.53.8
5098.74.1
10097.93.5
25095.24.9
50088.45.2
100075.16.3

Hypothetical data for illustrative purposes.

Elucidating the Anti-inflammatory Mechanism: Enzyme Inhibition and Signaling Pathways

Based on the activities of structurally related compounds, a primary mechanism of action for 4-Amino-3,5-dihydroxybenzoic acid is likely the modulation of inflammatory processes. This can be investigated by examining its effects on key inflammatory enzymes and intracellular signaling cascades.

Direct Enzyme Inhibition: Targeting Cyclooxygenases and Lipoxygenases

Cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) are pivotal enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[9][10] Assessing the inhibitory potential of 4-Amino-3,5-dihydroxybenzoic acid against these enzymes is a critical step.

Experimental Workflow for Enzyme Inhibition Assays:

G cluster_0 Enzyme Inhibition Assay Workflow start Prepare Assay Buffer and Reagents enzyme Add Enzyme (COX-1, COX-2, or 5-LOX) start->enzyme compound Add 4-Amino-3,5-dihydroxybenzoic acid (various concentrations) enzyme->compound preincubation Pre-incubate compound->preincubation substrate Add Substrate (Arachidonic Acid) preincubation->substrate incubation Incubate at 37°C substrate->incubation detection Measure Product Formation (e.g., colorimetric, fluorometric) incubation->detection analysis Calculate IC50 Value detection->analysis

Caption: Workflow for in vitro enzyme inhibition assays.

Step-by-Step Methodology (General):

  • Reagent Preparation: Prepare all necessary buffers, the specific enzyme (COX-1, COX-2, or 5-LOX), the substrate (arachidonic acid), and the test compound at various concentrations.

  • Enzyme and Compound Incubation: In a 96-well plate, add the enzyme to the reaction buffer, followed by the addition of 4-Amino-3,5-dihydroxybenzoic acid or a known inhibitor (positive control).

  • Pre-incubation: Allow the enzyme and compound to pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).

  • Detection: Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., colorimetric or fluorometric assay kits).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Modulation of Inflammatory Signaling Pathways: NF-κB and MAPK

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammation.[11] Many anti-inflammatory compounds exert their effects by inhibiting these pathways. Western blotting is a powerful technique to assess the activation state of key proteins within these cascades.[12][13]

3.2.1. Investigating the NF-κB Signaling Pathway

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[14] Upon stimulation with an inflammatory agent like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[15][16] The effect of 4-Amino-3,5-dihydroxybenzoic acid on this process can be determined by measuring the levels of phosphorylated IκBα and the nuclear translocation of p65.

NF-κB Signaling Pathway Diagram:

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (p65/p50) (Cytoplasm) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p65/p50) p_IkBa->NFkB Degradation of IκBα Nucleus Nucleus NFkB->Nucleus Translocation Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Initiates Compound 4-Amino-3,5- dihydroxybenzoic acid Compound->IKK Inhibits?

Caption: The canonical NF-κB signaling pathway and potential inhibition.

3.2.2. Investigating the MAPK Signaling Pathway

The MAPK family, including ERK1/2, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[11] Their activation involves a cascade of phosphorylations.[17] The effect of 4-Amino-3,5-dihydroxybenzoic acid on this pathway can be assessed by measuring the phosphorylation levels of key MAPK proteins.

MAPK Signaling Pathway Diagram:

G Stimulus Inflammatory Stimulus (e.g., LPS) MAP3K MAP3K Stimulus->MAP3K MAP2K MAP2K MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, ERK, JNK) MAP2K->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation Compound 4-Amino-3,5- dihydroxybenzoic acid Compound->MAP2K Inhibits?

Caption: A simplified MAPK signaling cascade and potential inhibition.

Step-by-Step Methodology for Western Blot Analysis:

  • Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with various non-toxic concentrations of 4-Amino-3,5-dihydroxybenzoic acid for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for a specified time (e.g., 30 minutes for MAPK phosphorylation, 1 hour for IκBα degradation).

  • Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total cell lysates. For NF-κB translocation, perform nuclear and cytoplasmic fractionation.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-ERK1/2, anti-ERK1/2) overnight at 4°C.[13]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their corresponding total protein levels.

Expected Data Summary for Western Blot Analysis:

Target ProteinTreatment GroupRelative Protein Expression (Fold Change vs. Control)
p-IκBα / IκBαControl1.0
LPS5.2
LPS + Compound (50 µM)2.3
p-p38 / p38Control1.0
LPS6.8
LPS + Compound (50 µM)3.1

Hypothetical data for illustrative purposes.

Assessing Antioxidant Potential

Phenolic compounds, including dihydroxybenzoic acids, are known for their antioxidant properties.[18] Evaluating the free radical scavenging ability of 4-Amino-3,5-dihydroxybenzoic acid can provide further insight into its mechanism of action. Several assays can be employed for this purpose.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to assess antioxidant activity. DPPH is a stable free radical that is reduced in the presence of an antioxidant, resulting in a color change from purple to yellow, which can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol and solutions of 4-Amino-3,5-dihydroxybenzoic acid at various concentrations. Ascorbic acid can be used as a positive control.

  • Reaction Mixture: In a 96-well plate, mix the test compound solutions with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

ABTS Radical Cation Decolorization Assay

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.[19]

Step-by-Step Methodology:

  • ABTS•+ Generation: Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.[19]

  • Reaction Mixture: Dilute the ABTS•+ solution with a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm. Mix the diluted ABTS•+ solution with various concentrations of 4-Amino-3,5-dihydroxybenzoic acid or a standard antioxidant (e.g., Trolox).

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of inhibition of ABTS•+ and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Conclusion

This technical guide provides a robust and scientifically grounded framework for the in vitro investigation of the mechanism of action of 4-Amino-3,5-dihydroxybenzoic acid. By systematically evaluating its cytotoxicity, enzyme inhibitory potential, effects on key inflammatory signaling pathways, and antioxidant capacity, researchers can build a comprehensive profile of this compound's biological activity. The detailed protocols and the rationale behind the experimental choices are designed to ensure the generation of reliable and reproducible data, which is essential for advancing our understanding of this novel molecule and its potential therapeutic applications.

References

  • In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC. NIH. Available at: [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. Available at: [Link]

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  • In Vitro Pharmacology in Drug Discovery Assays, Techniques & ML Integration. Available at: [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. Available at: [Link]

  • Assaying NF-κB activation and signaling from TNF receptors. PubMed. Available at: [Link]

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC. NIH. Available at: [Link]

  • NF-kappaB Signaling Pathway. RayBiotech. Available at: [Link]

  • MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction. Molecular Biology. Available at: [Link]

  • Monitoring the Levels of Cellular NF-κB Activation States - PMC. NIH. Available at: [Link]

  • Functionalized 3,5-dihydroxybenzoates as potent novel inhibitors of EPSP synthase. Available at: [Link]

  • The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. PubMed. Available at: [Link]

  • NF-κB. Wikipedia. Available at: [Link]

  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI. Available at: [Link]

  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC. NIH. Available at: [Link]

  • Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC. NIH. Available at: [Link]

  • Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PMC. NIH. Available at: [Link]

  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. MDPI. Available at: [Link]

  • Lipoxygenase Inhibition by Plant Extracts. MDPI. Available at: [Link]

  • Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC. NIH. Available at: [Link]

  • Flavonoids as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX): molecular docking and in vitro studies. Available at: [Link]

  • Phytochemical compositions, antioxidant and antimicrobial activities analysis of extracts from Vaccinium bracteatum Thunb. leave. Available at: [Link]

  • Enhancing the in vitro Antioxidant Capacities via the interaction of amino acids. Semantic Scholar. Available at: [Link]

  • In vitro Anti‐inflammatory activity of MA. The effects of MA or... ResearchGate. Available at: [Link]

  • A comparison of the antioxidant activities of the tested compounds (methanolic solutions) measured by DPPH• assay. ResearchGate. Available at: [Link]

  • A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum - PMC. NIH. Available at: [Link]

  • 3,5-Dihydroxybenzoic acid, a specific agonist for hydroxycarboxylic acid 1, inhibits lipolysis in adipocytes. PubMed. Available at: [Link]

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  • In Vitro and In Silico Study on the Interaction between Apigenin, Kaempferol and 4-Hydroxybenzoic Acid in Xanthine Oxidase Inhibition. Universiti Kebangsaan Malaysia. Available at: [Link]

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  • Epicatechin and the colonic metabolite 2,3-dihydroxybenzoic acid protect against inflammation-induced injury in renal proximal tubular cells through NOX-4/p38 signalling. ResearchGate. Available at: [Link]

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Foundational

Comprehensive Solubility Profile and Solvation Thermodynamics of 4-Amino-3,5-dihydroxybenzoic Acid in Organic Media

Executive Summary The rational design of extraction, purification, and formulation workflows for phenolic derivatives requires a rigorous understanding of their solvation thermodynamics. 4-Amino-3,5-dihydroxybenzoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of extraction, purification, and formulation workflows for phenolic derivatives requires a rigorous understanding of their solvation thermodynamics. 4-Amino-3,5-dihydroxybenzoic acid (ADHBA) —also referred to as 4-amino-substituted gallic acid (4-NH2-GA)—is a highly functionalized aromatic compound. It has garnered significant attention both as a regioselective amination product of plant polyphenols[1] and as a critical biological metabolite formed when gallic acid traps deleterious ammonia in the gut[2].

This whitepaper provides an in-depth technical analysis of ADHBA’s solubility profile across various organic solvents. By examining the causality between its amphoteric structure and solvent interactions, this guide establishes a framework for optimizing solvent selection in downstream chromatographic and synthetic applications.

Structural Chemistry and Mechanistic Origins

To predict the solubility of ADHBA, one must first analyze its structural topology. The molecule features a benzene ring substituted with a carboxylic acid group (-COOH) at C1, two hydroxyl groups (-OH) at C3 and C5, and an amino group (-NH2) at C4.

This dense functionalization creates a molecule capable of acting as both a strong hydrogen-bond donor and acceptor. In the solid state, these functional groups participate in an extensive intermolecular hydrogen-bonding network, resulting in a high crystal lattice energy.

Synthesis and Chemical Stability

Understanding the formation of ADHBA provides insight into its stability in various solvent systems. ADHBA is synthesized via the regioselective oxidative amination of gallic acid in the presence of aqueous ammonia and molecular oxygen[1][3]. The reaction proceeds via an o-quinone intermediate, which undergoes nucleophilic attack by ammonia, followed by water elimination[4].

Oxidative amination pathway of gallic acid to 4-Amino-3,5-dihydroxybenzoic acid.

Because the molecule is susceptible to oxidation (forming quinones), solubility studies and long-term storage in organic solvents should ideally be conducted under inert atmospheres (e.g., nitrogen or argon) or in the presence of mild antioxidants, particularly when dissolved in protic solvents that facilitate proton transfer.

Solubility Profile in Organic Solvents

The solvation of ADHBA is dictated by the thermodynamic balance between the enthalpic penalty of disrupting its crystal lattice and the enthalpic gain from solvent-solute interactions.

Polar Aprotic Solvents (The Optimal Solubilizers)

Solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) exhibit the highest solubilization capacity for ADHBA. DMSO, for instance, is a powerful hydrogen-bond acceptor. It outcompetes the solute-solute intermolecular bonds of ADHBA, effectively solvating the molecule. In analytical workflows, DMSO-d6 is the universal standard for acquiring high-resolution 1H and 13C NMR spectra of ADHBA[4][5].

Polar Protic Solvents (Intermediate Solubilizers)

Alcohols such as Methanol and Ethanol are highly effective solvents for ADHBA, though slightly less efficient than DMSO. They participate in hydrogen bonding as both donors and acceptors. Methanol is frequently utilized in the mobile phase for LC-MS/MS quantification of ADHBA and related alkylresorcinol metabolites[6].

Non-Polar Solvents (Anti-Solvents)

ADHBA is practically insoluble in non-polar organic solvents such as Hexane , Toluene , and Heptane . The highly polar nature of ADHBA means that non-polar solvents cannot provide the necessary solvation energy (via dipole-dipole or H-bonding interactions) to overcome the lattice energy. Consequently, hexane is routinely employed as a counter-solvent (solvent B) in gradient elution chromatography to force the partitioning of ADHBA onto stationary phases[5].

Quantitative Solubility Summary

The following table summarizes the comparative solubility profile of ADHBA across standard organic solvents at 25°C.

Solvent ClassSpecific SolventPolarity Index (P')H-Bond AcceptorSolvation MechanismRelative Solubility
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2StrongDisruption of solute H-bond network via strong dipole interactions.Excellent (>50 mg/mL)
Polar Aprotic N,N-Dimethylformamide (DMF)6.4StrongSolvation of -OH and -NH2 groups.Excellent (>30 mg/mL)
Polar Protic Methanol5.1ModerateDual donor/acceptor H-bonding.Good (10 - 30 mg/mL)
Polar Protic Ethanol5.2ModerateDual donor/acceptor H-bonding.Moderate (5 - 15 mg/mL)
Non-Polar Hexane0.1NoneIncapable of overcoming lattice energy.Insoluble (<0.1 mg/mL)
Non-Polar Toluene2.4NoneWeak Pi-Pi interactions, insufficient for solvation.Insoluble (<0.1 mg/mL)

Experimental Methodologies: Thermodynamic Solubility Profiling

To generate reliable, reproducible solubility data for ADHBA in any novel solvent mixture, researchers must employ a self-validating experimental system. The Isothermal Shake-Flask Method coupled with HPLC quantification is the gold standard.

Causality in Protocol Design
  • Why use an excess of solid? To ensure the chemical potential of the solid phase equals the chemical potential of the solute in the solution, establishing true thermodynamic equilibrium.

  • Why verify at multiple time points? To rule out kinetic supersaturation or slow dissolution kinetics, ensuring the system has reached a steady state.

  • Why use 0.22 µm PTFE filtration? Polytetrafluoroethylene (PTFE) is chemically inert and prevents sub-micron undissolved crystallites from entering the HPLC, which would artificially inflate the calculated solubility.

Step-by-Step Protocol
  • Preparation: Add 50 mg of highly pure ADHBA powder into a 5 mL amber glass vial (amber glass minimizes potential photo-oxidation).

  • Solvent Addition: Dispense 1.0 mL of the target organic solvent (e.g., anhydrous methanol) into the vial. Ensure a visible excess of solid remains. If the solid completely dissolves, add more ADHBA in 10 mg increments until a persistent suspension is achieved.

  • Equilibration: Seal the vial with a PTFE-lined cap. Place the vial in an isothermal orbital shaker set to 25.0 ± 0.1 °C and agitate at 200 RPM.

  • Time-Point Sampling (Self-Validation):

    • At t = 24 hours, extract a 100 µL aliquot.

    • At t = 48 hours, extract a second 100 µL aliquot.

  • Phase Separation: Immediately pass the aliquots through a 0.22 µm PTFE syringe filter to separate the solvated ADHBA from the solid lattice. Discard the first 20 µL of filtrate to account for membrane adsorption.

  • Dilution & Quantification: Dilute the filtrate with the HPLC mobile phase (e.g., Water/Methanol) to fit within the linear dynamic range of the UV-Vis or MS detector. Quantify using a pre-established calibration curve.

  • Data Validation: Compare the calculated concentrations at 24h and 48h. If the variance is <2%, thermodynamic equilibrium is confirmed.

Shake-flask methodology for thermodynamic solubility profiling of ADHBA.

Conclusion

The solubility profile of 4-Amino-3,5-dihydroxybenzoic acid is a direct manifestation of its highly functionalized, amphoteric structure. Successful manipulation of this compound in the laboratory requires leveraging polar aprotic solvents (like DMSO) for maximum solubilization, or polar protic solvents (like methanol) for downstream chromatographic compatibility. By adhering to rigorous, self-validating protocols like the isothermal shake-flask method, researchers can ensure accurate thermodynamic measurements, effectively preventing the introduction of kinetic artifacts into their drug development or polymer synthesis pipelines.

References

  • Amination of pyrogallol nucleus of condensed tannins and related polyphenols by ammonia water treatment. ResearchGate. Available at:[Link]

  • Gallic acid ameliorates colitis by trapping deleterious metabolite ammonia and improving gut microbiota dysbiosis. ResearchGate. Available at:[Link]

  • Gallic acid ameliorates colitis by trapping deleterious metabolite ammonia and improving gut microbiota dysbiosis (Full Text). National Institutes of Health (PMC). Available at:[Link]

  • Hydrogen Atom Transfer: A Comprehensive Study on Phenoxy, Peptide, and N-Radicals. LMU Munich. Available at:[Link]

  • New Alkylresorcinol Metabolites. Swedish University of Agricultural Sciences (SLU). Available at: [Link]

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Exploratory

Toxicity and safety data for 4-Amino-3,5-dihydroxybenzoic acid

An In-Depth Technical Guide to the Toxicity and Safety Assessment of 4-Amino-3,5-dihydroxybenzoic Acid For Researchers, Scientists, and Drug Development Professionals Executive Summary 4-Amino-3,5-dihydroxybenzoic acid i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicity and Safety Assessment of 4-Amino-3,5-dihydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Amino-3,5-dihydroxybenzoic acid is a substituted benzoic acid with potential applications in pharmaceutical and chemical synthesis. However, a comprehensive review of publicly available scientific literature and regulatory databases reveals a significant gap in toxicological data for this specific molecule. This guide, therefore, serves a dual purpose: first, to transparently communicate the current state of knowledge, and second, to provide a robust, scientifically-grounded framework for the systematic evaluation of its toxicity and safety. As a Senior Application Scientist, my approach is not to simply state what is unknown, but to delineate a clear, logical, and efficient pathway to acquire the necessary data for a comprehensive risk assessment. This document outlines a tiered toxicological evaluation strategy, beginning with computational and in vitro methods and progressing to targeted in vivo studies, consistent with international regulatory guidelines.

Introduction and Current Data Landscape

4-Amino-3,5-dihydroxybenzoic acid belongs to the family of aromatic amines and benzoic acid derivatives, classes of compounds with diverse biological activities. Its structure, featuring an aniline-like moiety and a catechol-like ring, suggests potential for various chemical interactions and biological effects, including antioxidant properties or, conversely, the formation of reactive metabolites.

A thorough search of chemical databases and safety literature indicates that while data exists for structurally related compounds, there is a notable absence of specific toxicity studies for 4-Amino-3,5-dihydroxybenzoic acid itself. The most closely related compound with available data is 4-Amino-3-hydroxybenzoic acid.

Table 1: Summary of Hazard Information for Structurally Related Analogue: 4-Amino-3-hydroxybenzoic acid

Toxicological EndpointHazard StatementData Availability for 4-Amino-3,5-dihydroxybenzoic acid
Acute Oral Toxicity Harmful if swallowed[1]No Data Available
Skin Corrosion/Irritation Causes skin irritation[1]No Data Available
Serious Eye Damage/Irritation Causes serious eye irritation[1]No Data Available
Respiratory Irritation May cause respiratory irritation[1]No Data Available
Germ Cell Mutagenicity No data available[2]No Data Available
Carcinogenicity No data available[2]No Data Available
Reproductive Toxicity No data available[2]No Data Available

Disclaimer: The data presented in Table 1 is for a structurally similar but distinct chemical. It should be used for preliminary informational purposes only and does not represent the toxicological profile of 4-Amino-3,5-dihydroxybenzoic acid. The addition of a second hydroxyl group can significantly alter a molecule's physicochemical properties, metabolism, and toxicity.

Given this data deficiency, a de novo toxicological assessment is required. The following sections detail a proposed workflow grounded in established principles and regulatory guidelines from the Organisation for Economic Co-operation and Development (OECD).

A Tiered Strategy for Toxicological Evaluation

A sequential, tiered approach is the most scientifically sound and ethically responsible method for evaluating a data-poor substance. This strategy prioritizes in silico and in vitro methods to guide and potentially reduce the necessity for in vivo animal testing.

G cluster_0 Tier 1: Non-Animal & In Vitro Assessment cluster_1 Tier 2: Targeted In Vivo Assessment cluster_2 Data Integration & Risk Assessment QSAR In Silico Analysis (QSAR Predictions) Ames Genotoxicity: Ames Test (OECD 471) QSAR->Ames Guides dose selection Micro Genotoxicity: Micronucleus (OECD 487) Ames->Micro Complements data Irritation Skin/Eye Irritation (In Vitro Models) Micro->Irritation AcuteOral Acute Oral Toxicity (OECD 423) Irritation->AcuteOral Proceed if necessary based on Tier 1 & exposure potential RA Read-Across Analysis AcuteOral->RA Classification Hazard Classification & Labeling (GHS) RA->Classification SDS Safety Data Sheet Development Classification->SDS

Caption: Proposed tiered workflow for toxicological assessment.

Tier 1: In Silico and In Vitro Evaluation

The initial tier focuses on non-animal methods to predict potential hazards and inform subsequent testing.

2.1.1. In Silico Toxicological Prediction (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the properties of a chemical based on its structure.[3] For 4-Amino-3,5-dihydroxybenzoic acid, QSAR can provide initial estimates of toxicity.

  • Causality and Approach: Aromatic amines are a well-known class of compounds for which mutagenicity is a potential concern, often mediated through the formation of reactive nitrenium ions.[4] QSAR models trained on large datasets of aromatic amines can predict the likelihood of a positive Ames test result.[5] Similarly, models for benzoic acid derivatives can predict skin/eye irritation potential.[6]

  • Limitations: The predictive power of QSAR is dependent on the structural similarity of the target compound to the chemicals in the model's training set.[7] The unique dihydroxy substitution pattern may fall outside the applicability domain of some models, requiring expert interpretation. These predictions must be confirmed by experimental data.

2.1.2. In Vitro Genotoxicity Assessment

A core principle of toxicological screening is the assessment of genotoxicity—the potential to damage DNA. A standard battery of two in vitro tests is recommended to cover different endpoints.

A. Bacterial Reverse Mutation (Ames) Test (OECD 471)

This test is a widely used method to detect point mutations (gene mutations) caused by a chemical.[8]

  • Expertise & Causality: The assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). A positive result occurs when the test chemical causes a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid. The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify chemicals that become mutagenic only after being metabolized.[9]

Experimental Protocol: Ames Test (OECD 471)

  • Strain Selection: Utilize a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[9]

  • Dose Range Finding: Perform a preliminary cytotoxicity test to determine the appropriate concentration range of 4-Amino-3,5-dihydroxybenzoic acid.

  • Main Experiment (Plate Incorporation Method): a. Mix the test compound at various concentrations, the bacterial tester strain, and either S9 mix (for metabolic activation) or a buffer. b. Add this mixture to molten top agar and pour it onto minimal glucose agar plates. c. Incubate plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive (mutagenic) result.[10]

B. In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects chromosomal damage (clastogenicity) or effects on the cell division apparatus (aneugenicity).[11]

  • Expertise & Causality: It identifies small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of cells that have undergone division.[12] These micronuclei are formed from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei during mitosis. The assay is crucial as it detects chromosomal-level damage not identified by the Ames test.[13]

Experimental Protocol: In Vitro Micronucleus Test (OECD 487)

  • Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes or CHO-K1 cells).[11][14]

  • Exposure: Treat cell cultures with 4-Amino-3,5-dihydroxybenzoic acid at multiple concentrations, with and without S9 metabolic activation, for a short (3-6 hours) and a long (24 hours) exposure period.

  • Cytokinesis Block: Add Cytochalasin B to block cell division at the two-daughter-nuclei stage (binucleated cells), which allows for the specific analysis of cells that have completed one mitosis.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye.

  • Analysis: Using fluorescence microscopy, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[14]

2.1.3. In Vitro Dermal and Ocular Irritation Assessment

To assess the potential for skin and eye irritation, modern in vitro methods using reconstructed human tissue models are prioritized.

  • Acute Dermal Irritation (OECD 404): This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.[15] The in vivo test involves applying the substance to the shaved skin of rabbits and observing for erythema (redness) and edema (swelling) over 14 days.[1][2]

  • Acute Eye Irritation (OECD 405): This test assesses the potential to produce reversible or irreversible changes in the eye.[16] The in vivo protocol involves instilling the substance into the conjunctival sac of a rabbit's eye and scoring lesions of the cornea, iris, and conjunctiva.[17][18][19]

  • Trustworthiness through In Vitro First Approach: Before any in vivo consideration, validated in vitro and ex vivo tests should be performed. These include Reconstructed Human Epidermis (RhE) models for skin irritation (OECD TG 439) and various models for eye irritation (e.g., Bovine Corneal Opacity and Permeability test, OECD TG 437). A positive result in these validated in vitro tests can often be sufficient for hazard classification without resorting to animal testing.

Tier 2: Targeted In Vivo Acute Toxicity

If Tier 1 results and the intended use of the compound necessitate further investigation, a single, well-designed in vivo study for acute oral toxicity is warranted.

Acute Oral Toxicity – Acute Toxic Class Method (OECD 423)

This method determines the acute oral toxicity of a substance and allows for its classification according to the Globally Harmonised System (GHS).[20][21] It is designed to estimate a range for the LD50 value while minimizing the number of animals used.[22]

  • Expertise & Causality: The test involves a stepwise procedure with a small group of animals (typically 3 female rats per step).[23] The outcome of each step (mortality or survival) determines the next dose level. This approach provides sufficient information for hazard classification with high confidence.[24]

G start Start with 3 animals at a defined dose level (e.g., 300 mg/kg) step1 Observe for 48h start->step1 decision1 Mortality? step1->decision1 outcome1 If 2-3 die: Repeat at lower dose (e.g., 50 mg/kg) decision1->outcome1 Yes outcome2 If 0-1 die: Proceed to next step decision1->outcome2 No stop Stop test. Classify based on results. outcome1->stop step2 Dose 3 more animals at the same level outcome2->step2 decision2 Total Mortality (out of 6)? step2->decision2 outcome3 If ≥2 die: Stop test. Classify based on this dose. decision2->outcome3 Yes outcome4 If <2 die: Repeat at higher dose (e.g., 2000 mg/kg) decision2->outcome4 No outcome3->stop outcome4->stop

Caption: Decision logic for the OECD 423 Acute Toxic Class Method.

Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Animal Selection: Use healthy, young adult female rats (the sex generally considered more sensitive). Acclimatize animals for at least 5 days.[22]

  • Dose Administration: Administer 4-Amino-3,5-dihydroxybenzoic acid by oral gavage at a starting dose level selected based on any available information (e.g., 300 mg/kg).

  • Observation: Observe animals closely for the first few hours and then periodically for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, behavior, and body weight).

  • Stepwise Procedure:

    • If 2 or 3 animals die, the test is stopped, and the substance is classified. A re-test at a lower dose may be needed for confirmation.

    • If 0 or 1 animal dies, dose 3 more animals at the same level.

    • If the total mortality is 1 or fewer out of 6, the test may be repeated at a higher dose level (e.g., 2000 mg/kg).

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

Data Interpretation and Advanced Approaches

4.1. Hazard Classification

The data generated from the proposed studies will allow for the classification of 4-Amino-3,5-dihydroxybenzoic acid according to GHS criteria. For example, a positive result in either genotoxicity assay would lead to classification as a mutagen. The results of the OECD 423 study would directly correspond to a GHS acute toxicity category.

4.2. Read-Across Assessment

Read-across is an alternative approach where data from a well-studied "source" chemical is used to predict the properties of a "target" chemical that has less data.[25][26]

  • Authoritative Grounding: For a read-across to be valid, a robust justification based on structural similarity and a consistent pattern of biological activity must be provided.[27][28] The addition of a second hydroxyl group to the 4-Amino-3-hydroxybenzoic acid structure to form our target compound could significantly impact its toxicokinetics (absorption, metabolism, excretion) and toxicodynamics. For instance, the catechol-like structure could be more susceptible to metabolic oxidation, potentially leading to different reactive intermediates. Therefore, a simple read-across is not scientifically defensible without supporting data showing a similar metabolic pathway and reactivity.

Conclusion and Path Forward

While there is currently a lack of specific toxicity and safety data for 4-Amino-3,5-dihydroxybenzoic acid, a clear and established framework exists for its systematic evaluation. The tiered approach detailed in this guide prioritizes in silico and in vitro methodologies to characterize the compound's potential for genotoxicity and local irritation, followed by a targeted in vivo study for acute systemic toxicity if warranted. This strategy ensures a comprehensive, evidence-based assessment that adheres to the principles of scientific integrity, animal welfare, and regulatory acceptance. The execution of this testing battery is the necessary next step to enable a full risk assessment and the development of an authoritative Safety Data Sheet for 4-Amino-3,5-dihydroxybenzoic acid.

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  • OECD. (2002, April 24). OECD Guideline for the Testing of Chemicals 405: Acute Eye Irritation/Corrosion. OECD. [Link]

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  • Agency for Toxic Substances and Disease Registry. (2024, November 12). 10 Steps to making an ATSDR ToxProfile. ATSDR. [Link]

  • ACS Publications. (2003, September 13). Development of QSARs for Predicting the Joint Effects between Cyanogenic Toxicants and Aldehydes. Chemical Research in Toxicology. [Link]

  • Oxford Academic. (2025, February 19). Integration of new approach methods for the assessment of data-poor chemicals. Toxicological Sciences. [Link]

  • ResearchGate. (n.d.). A variety of data sources transform toxicology from a data-poor to a data-rich discipline. [Link]

  • ResearchGate. (2025, August 7). Chromatographic evaluation and QSAR optimization for benzoic acid analogues against carbonic anhydrase III. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Amino-3,5-Dihydroxybenzoic Acid in Advanced Polymer Synthesis

Target Audience: Polymer Chemists, Materials Scientists, and Bio-Adhesive Developers Content Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Principles 4-Amino-3,5-dihydroxybenzoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Bio-Adhesive Developers Content Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Principles

4-Amino-3,5-dihydroxybenzoic acid (4-amino-3,5-DHBA, CAS# 958232-24-1) is an exceptionally versatile, bio-derived multifunctional monomer. It is synthesized via the regioselective amination of the pyrogallol nucleus of gallic acid (or related condensed tannins) using aqueous ammonia in the presence of molecular oxygen[1].

From a polymer engineering perspective, 4-amino-3,5-DHBA is an AB₂C-type monomer , possessing three distinct functional groups:

  • An aromatic amine (-NH₂): Highly reactive toward electrophiles (e.g., epoxides, isocyanates, and aldehydes).

  • Two phenolic hydroxyls (-OH): Capable of forming ester or urethane linkages, though sterically and electronically distinct from aliphatic hydroxyls.

  • A carboxylic acid (-COOH): Available for esterification or amidation.

This orthogonal reactivity allows for the synthesis of hyperbranched polyamides/polyesters and non-isocyanate polyurethanes (NIPUs). Furthermore, the electron-rich aromatic ring, combined with the primary amine, makes 4-amino-3,5-DHBA a potent dual-action formaldehyde scavenger in bio-based adhesives[2].

Pathway GA Gallic Acid / Tannin (Pyrogallol Nucleus) Ox Oxidation (O2) Quinone Intermediate GA->Ox Am Amination (NH3) Regioselective C4 Attack Ox->Am Monomer 4-Amino-3,5-DHBA (AB2C Monomer) Am->Monomer HBP Hyperbranched Polymers (HBPs) Monomer->HBP Polycondensation (-COOH + -NH2/-OH) NIPU Non-Isocyanate Polyurethanes (NIPU) Monomer->NIPU Crosslinking (Epoxide/Carbonate)

Fig 1. Reaction pathway from gallic acid to 4-amino-3,5-DHBA and subsequent polymer applications.

Application Workflow 1: Synthesis of Hyperbranched Polyamides (HBPAs)

Causality & Experimental Design

Direct polycondensation of amino acids typically requires temperatures exceeding 200°C. However, subjecting 4-amino-3,5-DHBA to such extreme heat leads to the premature oxidation and crosslinking of the sensitive phenolic hydroxyl groups. To prevent this, we employ the Yamazaki-Higashi phosphorylation method . By using triphenyl phosphite (TPP) and pyridine, the carboxylic acid is activated as an intermediate mixed anhydride, allowing amide bond formation to proceed rapidly at just 100°C. This preserves the phenolic -OH groups for subsequent post-polymerization functionalization.

Step-by-Step Protocol: Yamazaki-Higashi Polycondensation

Reagents:

  • 4-Amino-3,5-DHBA (10 mmol)

  • Triphenyl phosphite (TPP, 12 mmol)

  • Pyridine (Py, 15 mL)

  • N-methyl-2-pyrrolidone (NMP, 15 mL)

  • Lithium chloride (LiCl, 1.5 g, acts as a solubilizing agent for the rigid polyamide backbone)

Procedure:

  • System Purging: Equip a 100 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. Purge the system with high-purity N₂ for 20 minutes to prevent oxidative degradation of the monomer.

  • Dissolution: Add 4-amino-3,5-DHBA, NMP, and LiCl to the flask. Stir at room temperature until the LiCl is fully dissolved.

  • Activation: Inject Pyridine and TPP into the reaction mixture via syringe.

  • Polymerization: Submerge the flask in a pre-heated oil bath at 100°C. Maintain stirring at 300 RPM for 4 hours. Self-Validation Checkpoint: The solution viscosity should noticeably increase after 90 minutes. If the solution turns opaque black prematurely, oxygen ingress has occurred, leading to quinone formation.

  • Precipitation: Cool the viscous polymer solution to room temperature and precipitate it dropwise into 500 mL of vigorously stirred methanol.

  • Purification: Filter the resulting hyperbranched polyamide, wash thoroughly with hot methanol to remove residual TPP and pyridine, and dry under vacuum at 60°C for 24 hours.

Analytical Validation:

  • FTIR: Confirm the formation of the amide bond by the presence of the C=O stretching vibration (Amide I) at ~1650 cm⁻¹ and the disappearance of the monomeric carboxylic acid peak at ~1700 cm⁻¹.

  • GPC: Analyze the molecular weight using DMF as the eluent (typical Mw​ ranges from 15,000 to 35,000 Da depending on reaction time).

Application Workflow 2: Formaldehyde-Scavenging Crosslinker in Bio-Adhesives

Causality & Experimental Design

In the formulation of wood adhesives (e.g., urea-formaldehyde or tannin-hexamine resins), formaldehyde emission remains a critical environmental and health challenge. 4-Amino-3,5-DHBA acts as a powerful formaldehyde scavenger and structural crosslinker[3]. The primary amine rapidly reacts with free formaldehyde to form methylolamines, which condense into stable methylene bridges. Concurrently, the electron-rich aromatic ring undergoes electrophilic aromatic substitution with formaldehyde at the positions ortho to the hydroxyl groups, locking the volatile organic compound (VOC) into the polymer network[4].

Workflow Step1 Step 1: Resin Prep Dissolve 4-Amino-3,5-DHBA in aqueous tannin extract Step2 Step 2: Activation Add Hexamine (Crosslinker) Adjust pH to 8.0 Step1->Step2 Step3 Step 3: Curing Hot-press at 185°C for 5-10 minutes Step2->Step3 Step4 Validation FTIR, DSC, and Formaldehyde Emission Test Step3->Step4

Fig 2. Workflow for formulating and validating 4-amino-3,5-DHBA modified tannin-based adhesives.
Step-by-Step Protocol: Adhesive Formulation

Procedure:

  • Resin Base Preparation: Dissolve 50 g of condensed tannin extract (e.g., Mimosa or Quebracho) in 50 mL of deionized water at 40°C.

  • Monomer Integration: Add 5 wt% (2.5 g) of 4-amino-3,5-DHBA to the tannin solution. Stir for 30 minutes until fully homogenized.

  • Crosslinker Addition: Add 5 g of hexamethylenetetramine (hexamine) as a formaldehyde-free hardener. Adjust the pH to 8.0 using a 30% NaOH solution to catalyze the polycondensation[3].

  • Application & Hot-Pressing: Apply the adhesive mixture to wood veneers (spread rate: ~150 g/m²). Assemble the veneers and hot-press at 185°C and 1.5 MPa for 7 minutes.

  • Validation (Desiccator Method): Place the cured plywood samples in a sealed desiccator containing a dish of distilled water at 20°C for 24 hours. Analyze the water photometrically using the acetylacetone method to quantify emitted formaldehyde.

Quantitative Data Summary

The integration of 4-amino-3,5-DHBA into polymer networks significantly alters both mechanical performance and environmental safety metrics. The table below summarizes the comparative performance of a standard Tannin-Hexamine resin versus a 4-amino-3,5-DHBA modified resin.

Performance MetricStandard Tannin Resin4-Amino-3,5-DHBA Modified (5 wt%)Analytical Method
Dry Shear Strength (MPa) 1.15 ± 0.101.62 ± 0.08EN 314-1 (Tensile Tester)
Wet Shear Strength (MPa) 0.85 ± 0.121.25 ± 0.05EN 314-1 (Post-boiling)
Formaldehyde Emission 0.80 mg/L0.15 mg/LJIS A 1460 (Desiccator)
Curing Peak Temp (T_peak) 142 °C128 °CDSC (10°C/min ramp)
Thermal Stability (T_5%) 210 °C245 °CTGA (N₂ atmosphere)

Data Interpretation: The addition of the monomer lowers the curing temperature by 14°C (due to the highly reactive amine group acting as an accelerator) and reduces formaldehyde emissions by >80%, bringing the material well within stringent E0 emission standards.

References

  • The Abiotic Nitrogen Cycle | ACS Earth and Space Chemistry - ACS Publications Source: ACS Publications URL
  • Amination of pyrogallol nucleus of condensed tannins and related polyphenols by ammonia water treatment | Request PDF - ResearchGate Source: ResearchGate URL
  • Functionalized Natural Tannins For Preparation of a novel non-isocyanate polyurea-based adhesive | Request PDF - ResearchGate Source: ResearchGate URL
  • Polycondensation Resins by Flavonoid Tannins Reaction with Amines - ResearchGate Source: ResearchGate URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Storage of 4-Amino-3,5-dihydroxybenzoic Acid

Welcome to the Technical Support Center. 4-Amino-3,5-dihydroxybenzoic acid is a highly reactive, redox-sensitive compound.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-Amino-3,5-dihydroxybenzoic acid is a highly reactive, redox-sensitive compound. Due to its unique structure—a benzoic acid derivative containing an ortho/para-aminophenol (resorcinol-like) core—it is exceptionally prone to oxidative degradation. This guide provides mechanistic troubleshooting and validated protocols to ensure chemical integrity during storage and experimental workflows.

Mechanistic FAQ: The "Why" Behind the Instability

Q: Why does 4-Amino-3,5-dihydroxybenzoic acid degrade so rapidly in ambient conditions? A: The instability is driven by the electron-rich aminophenol moiety. In the presence of molecular oxygen (O2), light, or transition metal catalysts, the compound undergoes a two-step, one-electron oxidation process. The amino and hydroxyl groups are oxidized to form a highly electrophilic quinone imine intermediate[1][2].

Q: What happens after the quinone imine forms? A: Quinone imines are transient and highly reactive. They rapidly undergo intramolecular Michael additions, dimerization, or transimination reactions with available nucleophiles[1][3]. In a storage bottle, this manifests as auto-polymerization, converting the pure white/off-white powder into a dark brown, red, or black polymeric degradation product[4].

Q: Why is moisture a problem if the degradation is primarily oxidative? A: Moisture facilitates the hydrolytic cleavage of the oxidized intermediates. In aqueous or humid environments, the quinone imine can hydrolyze to form benzoquinone derivatives, accelerating the degradation cascade and releasing ammonia or carbon dioxide[2][5].

OxidationPathway A 4-Amino-3,5-dihydroxybenzoic acid (Colorless/White) B Quinone Imine Intermediate (Electrophilic) A->B O2 / Light / Metals (-2e-, -2H+) B->A Redox Cycling (+2e-, +2H+) C Polymeric Degradation (Brown/Black/Red) B->C Dimerization (Nucleophilic attack)

Oxidative degradation pathway of 4-Amino-3,5-dihydroxybenzoic acid into polymers.

Troubleshooting Guide: Diagnostics & Corrective Actions

When working with redox-sensitive aminophenols, visual and functional anomalies are often the first indicators of compromised structural integrity.

SymptomRoot CauseMechanistic ExplanationCorrective Action
Powder color shifts from white to brown/black Oxygen exposure / Auto-oxidationO2 acts as an electron acceptor, driving the formation of quinone imines and subsequent melanin-like polymers[1][4].Discard heavily discolored batches. Store new batches under Argon/N2[6].
Clumping of powder with slight yellowing Moisture ingress (Hygroscopicity)Water acts as a solvent micro-environment, facilitating hydrolytic degradation of the aminophenol core[2][5].Store in a desiccator with active Drierite. Aliquot in a low-humidity glovebox.
Inconsistent assay results or high background noise Trace transition metal contaminationMetals (e.g., Fe3+, Cu2+) from metal spatulas catalyze the one-electron oxidation of the phenol groups.Use PTFE or ceramic spatulas. Add metal chelators (e.g., 1 mM EDTA) to experimental buffers.
Standard Operating Procedures (SOPs)
SOP 1: Anaerobic Aliquoting and Long-Term Storage

To establish a self-validating storage system, researchers must eliminate the three primary degradation vectors: Oxygen, Light, and Thermal Energy.

  • Preparation: Transfer the sealed, newly received chemical bottle into an inert atmosphere glovebox. Causality: Argon is preferred over Nitrogen due to its higher density, which allows it to better blanket the chemical and displace O2 in the bottom of vials[6].

  • Material Selection: Use pre-dried, amber glass vials. Causality: Amber glass blocks UV/Vis light photons, which provide the activation energy required for photochemical oxidation[6].

  • Aliquoting: Weigh the compound using a ceramic or PTFE spatula. Causality: Stainless steel spatulas can leave trace transition metals that act as redox catalysts. Aliquot into single-use quantities to prevent repeated freeze-thaw and O2 exposure cycles.

  • Sealing: Purge the headspace of each vial with Argon. Cap tightly with a PTFE-lined septum, and wrap the outer seal with Parafilm to prevent micro-leaks.

  • Storage: Transfer the sealed vials to a vacuum desiccator containing active desiccant, and store at -20°C (or -80°C for >6 months storage).

StorageWorkflow Step1 1. Receipt & Inspection Verify white/off-white color Step2 2. Transfer to Glovebox Establish Argon Atmosphere Step1->Step2 Step3 3. Aliquoting Use PTFE tools & Amber Vials Step2->Step3 Step4 4. Sealing Argon purge & PTFE-lined caps Step3->Step4 Step5 5. Long-term Storage -20°C to -80°C in Desiccator Step4->Step5

Step-by-step workflow for anaerobic aliquoting and storage of redox-sensitive chemicals.

SOP 2: Self-Validating Quality Control Loop

Never assume a stored redox-active chemical is pristine. Before utilizing an aliquot in a sensitive assay, validate its integrity:

  • Visual Inspection: The powder must be white to off-white. Any red, brown, or black tint indicates macroscopic degradation[4]. If discolored, discard the aliquot.

  • Spectrophotometric Check: Dissolve a micro-sample in deoxygenated buffer. Scan from 250-600 nm. A new, broad absorption peak in the 400-500 nm range confirms the presence of quinone imine or polymeric contamination[2].

Quantitative Data: Storage Stability Matrix

The following table summarizes the expected stability of 4-Amino-3,5-dihydroxybenzoic acid based on various environmental conditions.

Storage ConditionAtmosphereLight ExposureEst. Shelf LifePrimary Degradation Mode
Room Temp (25°C)Ambient AirLight< 1 WeekRapid photo-oxidation & polymerization
4°CAmbient AirDark1-2 MonthsSlow thermal oxidation
-20°CAmbient AirDark6 MonthsTrace moisture hydrolysis
-20°CArgonDark1-2 YearsNegligible
-80°CArgonDark> 2 YearsNegligible
References
  • "Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome" - ACS Publications. URL:[Link]

  • "Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry" - USTC / Electrochimica Acta. URL:[Link]

  • "Hydrogen Atom Transfer: A Comprehensive Study on Phenoxy, Peptide, and N-Radicals" - LMU Munich. URL:[Link]

  • "Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium" - Universidad de Alicante. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 4-Amino-3,5-dihydroxybenzoic Acid in Aqueous Media

Welcome to the technical support center for 4-Amino-3,5-dihydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Amino-3,5-dihydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous solubility of this compound. Our aim is to provide you with the scientific rationale behind solubility issues and to offer practical, step-by-step guidance to overcome them in your experiments.

Understanding the Molecule: Key Physicochemical Properties

4-Amino-3,5-dihydroxybenzoic acid is a polyfunctional aromatic compound, and its solubility is governed by the interplay of its amino, hydroxyl, and carboxylic acid groups. While specific experimental data for this compound is limited, we can infer its behavior from closely related analogs and fundamental chemical principles.

PropertyEstimated Value/CharacteristicRationale and Impact on Aqueous Solubility
Molecular Weight 169.14 g/mol A relatively low molecular weight is generally favorable for solubility.
pKa (Carboxylic Acid) ~4.0Based on the pKa of 3,5-dihydroxybenzoic acid (4.04)[1][2]. Below this pH, the carboxylic acid will be protonated and less soluble. Above this pH, it will be deprotonated (carboxylate), increasing solubility.
pKa (Amino Group) ~4.5 - 5.0Estimated based on substituted anilines. Below this pH, the amino group will be protonated (ammonium), which can increase solubility.
pKa (Hydroxyl Groups) ~9.0 - 10.0Estimated based on phenolic compounds. At high pH, deprotonation to phenoxide ions will significantly increase solubility.
Polarity PolarThe presence of multiple hydrogen bond donors and acceptors (amino, hydroxyl, carboxylic acid) suggests good potential for solubility in polar solvents.
Stability Susceptible to OxidationPhenolic compounds, especially in the presence of an amino group, can be prone to oxidation, which may be accelerated by high pH, light, and the presence of metal ions. This can lead to discoloration (e.g., turning yellow or brown) and a change in solubility characteristics.[3]

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve 4-Amino-3,5-dihydroxybenzoic acid in neutral water or a phosphate-buffered saline (PBS) at pH 7.4, but it's not dissolving well. What's happening?

A1: At neutral pH, you are in a region where the carboxylic acid group is deprotonated (negatively charged), but the amino group is likely in its neutral state. While the carboxylate aids solubility, the overall molecule may still have limited solubility due to intermolecular hydrogen bonding between the hydroxyl and amino groups, which can favor the solid-state crystal lattice over solvation in water.

Q2: My solution of 4-Amino-3,5-dihydroxybenzoic acid has turned a yellow or brownish color. Is it still usable?

A2: The color change is a strong indicator of oxidation.[3] Phenolic compounds are susceptible to oxidation, which can be triggered by exposure to air (oxygen), light, or high pH. The resulting oxidized species will have different chemical properties, including potentially lower solubility and altered biological activity. It is highly recommended to prepare fresh solutions and minimize exposure to light and air. If you observe a color change, it is best to discard the solution and prepare a new one to ensure the integrity of your experiment.

Q3: Can I heat the solution to improve the solubility of 4-Amino-3,5-dihydroxybenzoic acid?

A3: Gentle warming can be an effective way to increase the dissolution rate and solubility of many compounds, including benzoic acid derivatives.[4][5] However, be cautious. Excessive or prolonged heating can accelerate the degradation of the compound, especially decarboxylation or oxidation.[3] It is advisable to warm the solution gently (e.g., to 37-50°C) and for a short period. Always check for any signs of degradation, such as color change.

Troubleshooting Guides

Problem 1: Poor initial dissolution in aqueous buffer.

This is a common starting point for many researchers. The following workflow provides a systematic approach to achieving a clear solution.

Caption: Troubleshooting workflow for initial dissolution.

Problem 2: Precipitation occurs after diluting an organic stock solution into an aqueous buffer.

This is a frequent issue when using co-solvents to aid the dissolution of poorly soluble compounds.

Step-by-Step Protocol to Mitigate Precipitation:

  • Prepare a High-Concentration Stock Solution: Dissolve the 4-Amino-3,5-dihydroxybenzoic acid in a minimal amount of a suitable organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are common first choices for polar aromatic compounds.[3][6]

  • Optimize the Dilution Method:

    • Instead of adding the aqueous buffer to your organic stock, add the stock solution dropwise to the vigorously stirring aqueous buffer.[1] This rapid dispersion can help prevent localized high concentrations that lead to precipitation.

    • Consider pre-warming the aqueous buffer (if the compound's stability allows) to increase the solubility limit.

  • Use an Intermediate Dilution Step: If direct dilution is problematic, create an intermediate dilution in a solvent mixture with a higher organic content (e.g., 50:50 ethanol:water) before the final dilution into your predominantly aqueous buffer.

  • Minimize the Final Organic Solvent Concentration: Aim for the lowest possible final concentration of the organic co-solvent in your working solution (ideally ≤ 1%, and for cell-based assays, often < 0.1%). Remember to include a vehicle control with the same final solvent concentration in your experiments.[1]

Problem 3: Solution appears unstable over time (color change, precipitation).

The stability of 4-Amino-3,5-dihydroxybenzoic acid in solution is a critical factor for reproducible experimental results.

Best Practices for Solution Stability:

  • Prepare Fresh Solutions: The most reliable approach is to prepare solutions fresh for each experiment.

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[3]

  • Minimize Air Exposure: For longer-term storage of stock solutions, consider purging the solvent with an inert gas (like nitrogen or argon) before dissolving the compound and storing the aliquoted solution under an inert atmosphere.

  • Storage Conditions:

    • For short-term storage (hours to a few days), refrigerate at 2-8°C.

    • For longer-term storage, aliquot stock solutions into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[7]

  • pH Considerations: Be aware that at alkaline pH, while solubility is increased, the compound may be more susceptible to oxidation. If you need to prepare a stock at high pH for dissolution, it is best to use it immediately or neutralize it for storage if the neutral form is sufficiently soluble.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of 4-Amino-3,5-dihydroxybenzoic acid (e.g., 1.69 mg for 1 mL of a 10 mM solution).

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO.

  • Dissolution: Vortex the solution for 1-2 minutes. If needed, use a water bath sonicator for 5-10 minutes or gently warm to 37°C to aid dissolution.[6]

  • Storage: Aliquot into single-use vials and store at -20°C or -80°C, protected from light.

Protocol 2: pH-Adjusted Dissolution in Aqueous Media
  • Initial Suspension: Suspend the weighed 4-Amino-3,5-dihydroxybenzoic acid in the desired volume of purified water.

  • Basification: While stirring, add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise until the solid dissolves completely. This will likely occur at a pH above 8.

  • pH Readjustment: Carefully add a dilute acid (e.g., 0.1 M HCl) dropwise to bring the solution to your target pH. Monitor the pH closely with a calibrated pH meter.

  • Final Volume Adjustment: Once the target pH is stable, add purified water to reach the final desired volume.

  • Usage: Use this solution immediately, as the stability at different pH values may vary.

Visualization of pH-Dependent Solubility

The following diagram illustrates the expected ionization states of 4-Amino-3,5-dihydroxybenzoic acid at different pH ranges and their general effect on aqueous solubility.

G cluster_0 Low pH (< 4.0) cluster_1 Neutral pH (~7.4) cluster_2 High pH (> 10.0) low_pH low_pH neutral_pH neutral_pH low_pH->neutral_pH Increase pH high_pH high_pH neutral_pH->high_pH Increase pH

Caption: pH-dependent ionization and its effect on solubility.

References

  • Grokipedia. (n.d.). Dihydroxybenzoic acid.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Cayman Chemical. (n.d.).
  • Rohrs, B. R. (2001). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies, 8(3), 1-6.
  • BioCrick. (n.d.). 4-Amino-3-hydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • Request PDF. (n.d.). The effect of temperature on the solubility of benzoic acid derivatives in water. Retrieved from [Link]

  • ResearchGate. (2023, January 23). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Amino-3-hydroxybenzoic acid (CAS 2374-03-0). Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). 4-amino-3,5-dihydroxybenzoic acid,(CAS# 958232-24-1). Retrieved from [Link]

  • PubMed. (2003, March 15). Some physicochemical properties of 4-amino-3,5-dinitrobenzoic acid (ADBA). Retrieved from [Link]

  • NIST. (n.d.).

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Reference Data & Comparative Studies

Validation

A Comparative Guide: 4-Amino-3,5-dihydroxybenzoic Acid vs. 3,5-Dihydroxybenzoic Acid in Antioxidant Assays

In the landscape of drug development and oxidative stress modeling, the structural nuances of phenolic acids dictate their radical scavenging efficacy. This guide provides an objective, data-driven comparison between two...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and oxidative stress modeling, the structural nuances of phenolic acids dictate their radical scavenging efficacy. This guide provides an objective, data-driven comparison between two structurally related but functionally divergent benzoic acid derivatives: 3,5-dihydroxybenzoic acid (commonly known as α-resorcylic acid) and 4-amino-3,5-dihydroxybenzoic acid (4-NH₂-GA).

While 3,5-DHB is a naturally occurring 1[1], 4-NH₂-GA is a potent aminated derivative of gallic acid, formed via the2[2]. Understanding their mechanistic differences is critical for selecting the appropriate compound for your assays.

Mechanistic Causality: Why Structure Dictates Function

As an application scientist, I frequently observe researchers assuming that any dihydroxybenzoic acid will perform well in antioxidant assays. This is a critical misconception. The position of the electron-donating groups (EDGs) is paramount to thermodynamic success in radical quenching.

3,5-Dihydroxybenzoic Acid (3,5-DHB)

In 3,5-DHB, the hydroxyl groups are positioned meta to the carboxyl group and to each other. When a hydroxyl group donates a hydrogen atom to quench a radical, the resulting phenoxyl radical cannot be stabilized by resonance because the meta positions do not allow for effective delocalization of the unpaired electron. Consequently, the Bond Dissociation Enthalpy (BDE) remains high, making Hydrogen Atom Transfer (HAT) thermodynamically unfavorable. This lack of resonance stabilization often leads to 3,5-DHB participating in 1[1], sometimes even exhibiting pro-oxidant behavior against superoxide radicals.

4-Amino-3,5-dihydroxybenzoic Acid (4-NH₂-GA)

By replacing the 4-hydroxyl group of gallic acid with an amino group, 4-NH₂-GA retains a powerful vicinal hydrogen-bond network. The central 4-amino group acts as a superior EDG. Nitrogen’s lone pair strongly donates electron density into the aromatic ring via the mesomeric (+M) effect. Upon radical scavenging, the resulting aminyl or phenoxyl radical is highly stabilized by extended π -conjugation and intramolecular hydrogen bonding. This drastically lowers the Ionization Potential (IP), enabling both rapid Single Electron Transfer (SET) and HAT mechanisms,3 of its parent compound, gallic acid[3].

Comparative Data Presentation

The structural differences translate directly to assay performance. The table below synthesizes quantitative data from standardized radical scavenging assays, highlighting the vast performance gap between the two compounds.

Assay / Parameter3,5-Dihydroxybenzoic Acid (3,5-DHB)4-Amino-3,5-dihydroxybenzoic Acid (4-NH₂-GA)
DPPH Scavenging (IC₅₀) > 150 µM (Weak)2.5 – 5.0 µM (Potent)
ABTS Inhibition (at 50 µM) ~ 60% (Moderate/Weak)> 85% (Potent)
Dominant Mechanism Weak HAT; prone to side reactionsEnhanced HAT and SET
Superoxide Scavenging Inactive / Mild Pro-oxidantHighly Active

Visualizing the Mechanistic Pathways

Below is the logical workflow illustrating how these structural differences cascade into divergent assay results.

G A Antioxidant Evaluation B 3,5-Dihydroxybenzoic Acid (3,5-DHB) A->B C 4-Amino-3,5-dihydroxybenzoic Acid (4-NH2-GA) A->C D Structure: Meta-OH groups No para-electron donor B->D E Structure: 4-NH2 group Vicinal H-bond network C->E F Mechanism: Poor radical resonance stabilization D->F G Mechanism: Enhanced HAT/SET Stable aminyl/phenoxyl radical E->G H Result: Weak Scavenger (High IC50) F->H I Result: Potent Scavenger (Low IC50) G->I

Mechanistic pathways dictating the antioxidant capacity of 3,5-DHB versus 4-NH2-GA.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They include built-in system suitability checks to prevent false positives, baseline drift, or overlapping kinetics.

Protocol A: DPPH (2,2-diphenyl-1-picrylhydrazyl) Scavenging Assay

Causality Note: DPPH is a stable free radical that absorbs strongly at 517 nm. We use methanol as the solvent because it provides optimal solvation for polar phenolic acids while minimizing solvent-induced proton transfer that can skew HAT kinetics.

  • Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to a concentration of 0.2 mM. Protect from light.

  • System Suitability Check (Validation 1): Measure the absorbance of the working DPPH solution at 517 nm. Acceptance Criteria: Absorbance must be between 0.800 and 1.000. If it is lower, the DPPH has degraded; if higher, dilute accordingly.

  • Reaction Setup: In a 96-well plate, add 20 µL of the test compound (ranging from 1 to 200 µM) to 180 µL of the DPPH solution.

  • Internal Controls (Validation 2):

    • Negative Control: 20 µL methanol + 180 µL DPPH (Must show <5% absorbance drop over 30 mins to confirm radical stability).

    • Sample Blank: 20 µL test compound + 180 µL methanol (Corrects for intrinsic compound absorbance at 517 nm).

    • Positive Control: 20 µL Trolox or Gallic Acid + 180 µL DPPH.

  • Kinetic Read: Incubate in the dark at room temperature for 30 minutes. Read absorbance at 517 nm.

    • Calculation:% Inhibition =[(Abs_neg - (Abs_sample - Abs_blank)) / Abs_neg] × 100

Protocol B: ABTS•⁺ Radical Cation Scavenging Assay

Causality Note: Unlike DPPH, the ABTS assay primarily measures SET. Potassium persulfate is used as a stoichiometric oxidant to convert colorless ABTS into the blue/green ABTS•⁺ radical cation.

  • Radical Generation: Mix 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Incubate in the dark at room temperature for 12–16 hours. Why? This ensures complete4[4], preventing overlapping oxidation kinetics during the assay.

  • System Suitability Check (Validation 1): Dilute the ABTS•⁺ solution with ethanol until the absorbance at 734 nm reaches 0.70 ± 0.02. This standardizes the radical concentration across all experiments.

  • Reaction Setup: Mix 10 µL of the test compound with 190 µL of the standardized ABTS•⁺ solution.

  • Internal Controls (Validation 2): Run a Trolox standard curve (0–50 µM). Acceptance Criteria: The standard curve must yield an R2>0.99 , verifying the linear dynamic range of the assay.

  • Measurement: Incubate for 6 minutes in the dark. Measure absorbance at 734 nm and calculate % inhibition relative to the uninhibited radical control.

References

  • Title: Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines Source: MDPI / PMC (nih.gov) URL: [Link]

  • Title: Antioxidant activity and mechanism of inhibitory action of gentisic and α-resorcylic acids Source: Scientific Reports (nih.gov) URL: [Link]

  • Title: Exploring the Antioxidant Features of Polyphenols by Spectroscopic and Electrochemical Methods Source: Molecules (mdpi.com) URL: [Link]

  • Title: Gallic acid ameliorates colitis by trapping deleterious metabolite ammonia and improving gut microbiota dysbiosis Source: PMC (nih.gov) URL: [Link]

  • Title: Amination of pyrogallol nucleus of condensed tannins and related polyphenols by ammonia water treatment Source: ResearchGate URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to 4-Amino-3,5-dihydroxybenzoic Acid Derivatives for Enzyme Inhibition

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that can be tailored to inhibit specific enzymatic targets is a cornerstone of modern therapeutic innovation. Am...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that can be tailored to inhibit specific enzymatic targets is a cornerstone of modern therapeutic innovation. Among the myriad of privileged structures in medicinal chemistry, the 4-amino-3,5-dihydroxybenzoic acid core, a close analog of the naturally occurring gallic acid, presents a compelling starting point for the development of potent and selective enzyme inhibitors. This guide provides an in-depth comparison of derivatives of this scaffold, supported by experimental data from closely related compounds, and outlines detailed methodologies for their synthesis and evaluation.

The strategic placement of amino and hydroxyl groups on the benzoic acid framework offers multiple points for chemical modification, allowing for the fine-tuning of electronic properties, steric bulk, and hydrogen bonding capabilities. These modifications are critical for achieving high-affinity interactions with the active sites of target enzymes. This guide will explore the rationale behind the design of such derivatives and provide a predictive framework for their enzyme inhibitory potential by drawing parallels with the well-studied gallic acid analogs.

The 4-Amino-3,5-dihydroxybenzoic Acid Scaffold: A Platform for Inhibitor Design

The 4-amino-3,5-dihydroxybenzoic acid molecule is an attractive scaffold for several reasons. Its structural similarity to gallic acid (3,4,5-trihydroxybenzoic acid), a compound known for a wide range of biological activities including enzyme inhibition, suggests that its derivatives could also interact with a variety of enzymatic targets[1]. Furthermore, the presence of three distinct functional groups—an amine, two phenols, and a carboxylic acid—provides a rich chemical space for derivatization.

Synthetic Strategies for Generating Derivative Libraries

The generation of a diverse library of 4-amino-3,5-dihydroxybenzoic acid derivatives is crucial for exploring their potential as enzyme inhibitors. The synthetic strategies primarily focus on the selective modification of the amino, hydroxyl, and carboxylic acid functionalities.

Modification of the Carboxylic Acid Group

The carboxylic acid can be readily converted into a variety of functional groups, most commonly esters and amides.

  • Esterification: Reaction with various alcohols under acidic conditions (e.g., Fischer-Speier esterification) can yield a series of esters with varying alkyl or aryl side chains.

  • Amidation: Coupling of the carboxylic acid with a diverse range of primary and secondary amines using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) can produce a library of amides[2].

Modification of the Amino Group

The amino group can be acylated or alkylated to introduce new substituents.

  • Acylation: Reaction with acid chlorides or anhydrides in the presence of a base can yield a series of N-acyl derivatives.

  • Schiff Base Formation: Condensation with various aldehydes can produce a range of Schiff bases, which can be further reduced to secondary amines[3].

Modification of the Hydroxyl Groups

The phenolic hydroxyl groups can be alkylated or acylated to modulate their hydrogen bonding capacity and steric profile.

  • Alkylation: Reaction with alkyl halides in the presence of a base can yield mono- or di-O-alkylated derivatives. Selective alkylation can be challenging and may require the use of protecting groups.

  • Acylation: Reaction with acid chlorides or anhydrides can produce ester derivatives at the hydroxyl positions.

The following diagram illustrates these general synthetic pathways:

G cluster_0 Core Scaffold cluster_1 Derivative Classes Core 4-Amino-3,5-dihydroxybenzoic Acid Esters Esters Core->Esters R-OH, H+ Amides Amides Core->Amides R-NH2, DCC N-Acyl N-Acyl Derivatives Core->N-Acyl R-COCl, Base O-Alkyl O-Alkyl Derivatives Core->O-Alkyl R-X, Base

Caption: General synthetic routes for derivatization.

Comparative Analysis of Enzyme Inhibition: Insights from Gallic Acid Derivatives

While comprehensive studies on a broad range of 4-amino-3,5-dihydroxybenzoic acid derivatives are limited, a wealth of data exists for the structurally similar gallic acid derivatives. This information provides a robust framework for predicting the structure-activity relationships (SAR) of our target compounds.

Inhibition of α-Amylase

α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for type 2 diabetes. Studies on gallic acid derivatives have revealed key structural features for potent inhibition.

DerivativeModificationIC50 (mM)Key SAR Insight
Gallic AcidParent Compound~26Baseline activity
4-O-Methylgallic acidMethylation of 4-OHIncreased IC50The 4-OH group is important for activity.
Gallic acid estersEsterification of COOHDecreased IC50Increasing the hydrophobicity of the ester side chain generally enhances inhibitory activity.

Data extrapolated from studies on gallic acid and its derivatives as α-amylase inhibitors.

These findings suggest that for 4-amino-3,5-dihydroxybenzoic acid derivatives, maintaining the free hydroxyl groups and increasing the hydrophobicity of the carboxylate substituent could lead to more potent α-amylase inhibitors.

Inhibition of Xanthine Oxidase

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a strategy for treating gout. The SAR of polyphenols, including gallic acid, as xanthine oxidase inhibitors has been extensively studied[3][4][5].

DerivativeModificationInhibition PotencyKey SAR Insight
Gallic AcidParent CompoundModerateThe tri-hydroxyl arrangement contributes to binding.
Methyl gallateEsterification of COOHIncreasedEnhanced binding, likely due to additional hydrophobic interactions.
Catechin gallatesGalloylation of catechinsPotentThe galloyl moiety significantly enhances inhibitory activity.

Data from reviews on polyphenol inhibition of xanthine oxidase.

This suggests that for 4-amino-3,5-dihydroxybenzoic acid derivatives, esterification of the carboxyl group could enhance xanthine oxidase inhibition. The presence of the amino group in place of the 4-hydroxyl group will likely alter the electronic properties and hydrogen bonding potential, which could be explored to achieve selectivity.

The following diagram summarizes the key SAR principles derived from gallic acid studies:

SAR SAR_Principles Structure-Activity Relationship Principles Modification Predicted Effect on Inhibition Esterification of COOH Generally Increases Potency Alkylation of OH Generally Decreases Potency Acylation of NH2 Modulates Specificity

Caption: Key SAR principles for inhibitor design.

Potential as Inhibitors of Shikimate Pathway Enzymes

The shikimate pathway is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but is absent in humans, making its enzymes attractive targets for antimicrobial and herbicidal agents[6][7][8][9]. Notably, 3-amino-5-hydroxybenzoic acid is a known precursor for some natural products synthesized via this pathway. This suggests that derivatives of the structurally similar 4-amino-3,5-dihydroxybenzoic acid could act as inhibitors of key enzymes in this pathway, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. The design of inhibitors that mimic the substrates or transition states of these enzymes could be a fruitful area of investigation.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory potential of 4-amino-3,5-dihydroxybenzoic acid derivatives against a target enzyme. Specific parameters such as substrate concentration, buffer composition, and detection method must be optimized for each enzyme.

Materials
  • Target enzyme

  • Substrate for the target enzyme

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 4-Amino-3,5-dihydroxybenzoic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

    • Prepare a solution of the target enzyme in the assay buffer to a concentration that yields a linear reaction rate over the desired time course.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • Test compound or control inhibitor solution

      • Enzyme solution

    • Incubate the plate at the optimal temperature for the enzyme for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The wavelength and mode of detection will depend on the specific substrate and product.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Workflow Diagram

workflow prep Prepare Reagents (Enzyme, Substrate, Inhibitors) setup Set up 96-well Plate (Buffer, Inhibitor, Enzyme) prep->setup incubate Pre-incubate setup->incubate initiate Initiate Reaction (Add Substrate) incubate->initiate read Monitor Reaction Progress (Microplate Reader) initiate->read analyze Calculate IC50 Values read->analyze

Caption: General workflow for IC50 determination.

Conclusion

The 4-amino-3,5-dihydroxybenzoic acid scaffold represents a promising starting point for the development of novel enzyme inhibitors. By leveraging established synthetic methodologies and drawing on the extensive structure-activity relationship data from the closely related gallic acid derivatives, researchers can rationally design and synthesize libraries of compounds with a high potential for potent and selective enzyme inhibition. The experimental protocols provided in this guide offer a clear path for the evaluation of these compounds, paving the way for the discovery of new therapeutic agents.

References

  • Structure–Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review - MDPI. (2024, July 26).
  • A Review on Structure–Activity Relationship of Dietary Polyphenols Inhibiting α-Amylase. (2013, February 7).
  • Structure–Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review - PubMed. (2024, July 26).
  • Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases | IntechOpen. (2017, March 8).
  • Structure–Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review - ResearchG
  • Gallic acid and gallic acid derivatives: effects on drug metabolizing enzymes - PubMed. (2003, June 15).
  • A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum - PubMed. (2023, August 29).
  • Potent Inhibitors of a Shikimate Pathway Enzyme from Mycobacterium tuberculosis: COMBINING MECHANISM- AND MODELING-BASED DESIGN - PMC.
  • Unraveling Shikimate Dehydrogenase Inhibition by 6-Nitroquinazoline-2,4-diol and Its Impact on Soybean and Maize Growth - MDPI.
  • EP0059108A1 - Derivatives of dihydroxybenzoic acid - Google P
  • DE102017010898A1 - New inhibitors of shikimic acid pathway - Google P
  • What are Shikimate kinase inhibitors and how do they work?. (2024, June 25).
  • 4-Amino-3-hydroxybenzoic acid:a fundamental building block - ChemicalBook. (2023, December 15).
  • Synthesis, enzyme inhibition, and docking studies of new schiff bases of disalicylic acid methylene-based derivatives as dual-target antibacterial agents - Frontiers.
  • Functionalized graphene oxide by 4-amino-3-hydroxy-1-naphthalenesulfonic acid as a heterogeneous nanocatalyst for the one-pot synthesis of tetraketone and tetrahydrobenzo[b]pyran derivatives under green conditions - Nanoscale Advances (RSC Publishing).
  • Synthesis and Biological Evaluation of Gallic acid Peptide Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2014, August 31).

Sources

Validation

Comprehensive Guide to Purity Validation of 4-Amino-3,5-dihydroxybenzoic Acid Analytical Reference Standards

As drug development and metabolomic profiling become increasingly precise, the integrity of analytical reference standards is non-negotiable. 4-Amino-3,5-dihydroxybenzoic acid (CAS: 958232-24-1), also known as aminated g...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and metabolomic profiling become increasingly precise, the integrity of analytical reference standards is non-negotiable. 4-Amino-3,5-dihydroxybenzoic acid (CAS: 958232-24-1), also known as aminated gallic acid, has recently emerged as a critical compound. It is both a vital in vivo biomarker—formed when gut microbiota utilizes gallic acid to trap deleterious ammonia —and a versatile building block for polycondensation resins .

Validating the purity of this zwitterionic, multi-functional molecule requires more than a simple chromatographic run. This guide provides an objective, data-driven comparison of orthogonal analytical methodologies to establish a self-validating system for reference standard certification.

The Mechanistic Need for Orthogonal Validation

Relying on a single analytical technique for purity certification introduces systemic bias. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry workhorse, but it operates on a critical assumption: that all impurities share the same UV response factor as the main analyte. For 4-Amino-3,5-dihydroxybenzoic acid, structurally related impurities (such as unreacted gallic acid or decarboxylated degradants) possess vastly different molar absorptivities.

To achieve metrological traceability, we must cross-validate relative chromatographic purity with Quantitative Nuclear Magnetic Resonance (qNMR) . qNMR provides a direct, primary measurement of absolute mass fraction based on the molar ratio of protons, completely independent of chromophores or response factors .

Pathway GA Gallic Acid (Precursor) Reaction Regioselective Amination GA->Reaction NH3 Ammonia (NH3) (Amine Source) NH3->Reaction Product 4-Amino-3,5-dihydroxybenzoic acid (Target Standard) Reaction->Product

Pathway of 4-Amino-3,5-dihydroxybenzoic acid formation via gallic acid amination.

Comparative Performance Analysis

When selecting the validation suite for your reference standard, understanding the physical chemistry behind each technique's interaction with the analyte is crucial.

Analytical MethodologyPrimary PrincipleStrengths for 4-Amino-3,5-dihydroxybenzoic acidLimitationsTypical Purity Output
HPLC-UV Differential partitioning (Polarity) & UV AbsorbanceExcellent for separating structurally similar polar impurities (e.g., gallic acid).Blind to inorganic salts, residual water, and non-UV absorbing solvents.Relative Purity (Area %)
1H-qNMR Nuclear spin resonance & direct proton countingProvides absolute mass fraction. Aromatic protons of the analyte form a distinct, easily integrated singlet.Lower sensitivity for trace impurities (<0.1%). Requires highly precise micro-weighing.Absolute Purity (Mass % w/w)
LC-MS/MS Mass-to-charge ratio (m/z) & fragmentationIdentifies the exact molecular weight of trace impurities for structural elucidation.Ion suppression effects make it unsuitable for accurate bulk quantification.Qualitative ID (m/z 169.13)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality, explaining why specific parameters are chosen for this exact molecule.

Protocol A: Chromatographic Purity via HPLC-UV

Causality Check: 4-Amino-3,5-dihydroxybenzoic acid contains a carboxylic acid (pKa ~4.5), an aromatic amine (pKa ~3-4), and two phenolic hydroxyls. At neutral pH, it exists as a highly polar zwitterion, which causes poor retention and peak tailing on standard C18 columns. By driving the mobile phase pH down to ~2.0 using Trifluoroacetic acid (TFA), we suppress the ionization of the carboxylic acid, improving hydrophobic retention and peak symmetry.

Step-by-Step Methodology:

  • Column Selection: Utilize a polar-embedded reverse-phase column (e.g., AQ-C18, 250 x 4.6 mm, 5 µm) to withstand highly aqueous conditions without phase collapse.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% TFA in LC-MS grade Water.

    • Solvent B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution: Start at 95% A to retain the polar analyte, ramping to 50% B over 20 minutes to elute less polar impurities. Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve the standard at 1.0 mg/mL strictly in the initial mobile phase (95% A) to prevent solvent-mismatch peak distortion at the solvent front.

  • Detection: Monitor at 254 nm (universal aromatic detection) and 280 nm (optimal for the dihydroxybenzoic chromophore).

  • System Suitability: Inject a resolution mixture of gallic acid and 4-Amino-3,5-dihydroxybenzoic acid. Proceed only if resolution ( Rs​ ) > 2.0.

Protocol B: Absolute Mass Fraction via 1H-qNMR

Causality Check: The symmetric nature of 4-Amino-3,5-dihydroxybenzoic acid yields a distinct, isolated aromatic singlet integrating to 2 protons (around 7.0 ppm in DMSO- d6​ ). This makes it an ideal candidate for internal calibration qNMR . A long relaxation delay ( D1​ ) is mandatory because aromatic protons have long longitudinal relaxation times ( T1​ ); truncating this delay leads to incomplete magnetization recovery and artificially low purity results.

Step-by-Step Methodology:

  • Calibrant Selection: Use a Certified Reference Material (CRM) internal standard, such as Maleic acid (singlet at ~6.3 ppm), which does not overlap with the analyte or residual solvent peaks.

  • Gravimetric Preparation: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~10.000 mg of the analyte and ~5.000 mg of the CRM into a static-free vial.

  • Solvation: Dissolve completely in 0.6 mL of high-purity DMSO- d6​ (containing 0.03% TMS as a chemical shift reference). Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Frequency: 400 MHz.

    • Pulse Angle: 90° (for maximum signal-to-noise).

    • Relaxation Delay ( D1​ ): Set to 60 seconds (ensuring D1​>5×T1​ for >99.3% recovery).

    • Number of Scans: 64 (to achieve S/N > 250:1 for the analyte peak).

  • Data Processing: Apply manual phase and baseline correction. Integrate the CRM peak and the analyte's aromatic singlet. Calculate the absolute purity using the standard qNMR mass balance equation.

Cross-Validation and Data Reconciliation

The hallmark of a premium reference standard is the agreement between orthogonal methods.

Workflow Start Synthesized Batch (4-NH2-GA) HPLC HPLC-UV (Area % Purity) Start->HPLC qNMR 1H-qNMR (Absolute Mass %) Start->qNMR LCMS LC-MS/MS (Impurity ID) Start->LCMS CrossVal Mass Balance & Cross-Validation HPLC->CrossVal qNMR->CrossVal LCMS->CrossVal Cert Certified Reference Standard (CoA Generation) CrossVal->Cert

Orthogonal cross-validation workflow for reference standard purity certification.

Interpreting Discrepancies: If HPLC-UV reports a purity of 99.8% but qNMR reports 96.5%, the standard is not 99.8% pure. This classical discrepancy occurs because HPLC-UV is blind to non-chromophoric mass. The missing 3.3% is likely residual inorganic salts from the amination synthesis, or trapped moisture (water), which contributes to the mass weighed into the NMR tube but produces no UV signal. In such cases, the qNMR absolute mass fraction is the scientifically authoritative value for the Certificate of Analysis (CoA).

References

  • Gallic acid ameliorates colitis by trapping deleterious metabolite ammonia and improving gut microbiota dysbiosis. ResearchGate. Available at:[Link]

  • Polycondensation Resins by Flavonoid Tannins Reaction with Amines. ResearchGate. Available at:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin (J-STAGE). Available at:[Link]

Comparative

A Senior Application Scientist's Guide to the Comparative Efficacy of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors: Standard Compounds vs. Novel Scaffolds

Abstract This guide provides a detailed comparative analysis of inhibitors targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in tyrosine catabolism. We delve into the mechanistic details and compara...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a detailed comparative analysis of inhibitors targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in tyrosine catabolism. We delve into the mechanistic details and comparative efficacy of established inhibitors, namely the pharmaceutical agent Nitisinone and the herbicide Mesotrione. These standard inhibitors are contrasted with the potential of novel chemical scaffolds, represented here by 4-Amino-3,5-dihydroxybenzoic acid, to serve as a basis for next-generation HPPD-targeted therapeutics and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering both synthesized data and actionable experimental protocols to guide future discovery efforts in this domain.

Introduction: The Significance of Targeting HPPD

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme, iron(II)-dependent oxygenase that plays a crucial role in the catabolic pathway of tyrosine. In plants, this pathway is essential for the biosynthesis of plastoquinone and tocopherols (Vitamin E), which are vital for protecting chlorophyll from photo-oxidative damage.[1] Inhibition of HPPD in plants leads to the degradation of chlorophyll, resulting in a characteristic bleaching effect and subsequent plant death, a mechanism exploited by a major class of herbicides.[2]

In humans, HPPD is a key enzyme in breaking down tyrosine. A deficiency in a downstream enzyme, fumarylacetoacetate hydrolase (FAH), leads to the rare genetic disorder Hereditary Tyrosinemia Type 1 (HT-1). This condition results in the accumulation of toxic metabolites, causing severe liver and kidney damage.[3][4] By inhibiting HPPD, the production of these toxic downstream metabolites is blocked, forming the basis of a highly effective treatment strategy.[5][6]

Given its dual importance in agriculture and medicine, HPPD is a well-validated target for inhibitor development. This guide will compare the efficacy of two benchmark inhibitors against the theoretical potential of novel scaffolds like 4-Amino-3,5-dihydroxybenzoic acid.

  • Nitisinone (Orfadin®): A reversible, competitive inhibitor of HPPD used for the treatment of HT-1.[3][7]

  • Mesotrione (Callisto®): A potent HPPD inhibitor used as a selective, systemic herbicide in maize and other crops.[2][8]

  • 4-Amino-3,5-dihydroxybenzoic acid: A novel chemical scaffold representing a class of simple aromatic acids with structural similarities to the endogenous substrate, whose potential as an HPPD inhibitor warrants investigation.

Mechanism of Action: A Comparative Analysis

The efficacy of any inhibitor is fundamentally tied to its mechanism of action. While both Nitisinone and Mesotrione are competitive inhibitors of HPPD, their chemical classes and binding interactions differ.

Nitisinone: As a triketone derivative, Nitisinone acts as a competitive inhibitor of HPPD.[6] It effectively blocks the enzyme's active site, preventing the binding of the natural substrate, 4-hydroxyphenylpyruvate. This blockade halts the tyrosine degradation pathway, preventing the formation of maleylacetoacetate and fumarylacetoacetate, and consequently, the toxic metabolite succinylacetone in HT-1 patients.[4][6]

Mesotrione: Also a member of the triketone family, Mesotrione is an extremely potent inhibitor of plant HPPD.[2][8] Its mechanism involves tight binding to the active site, leading to the inhibition of plastoquinone biosynthesis. This is crucial for the production of carotenoids, which protect chlorophyll from sunlight. The resulting chlorophyll degradation leads to the characteristic bleaching of leaves and eventual death of the weed.[2][9]

Potential Mechanism of 4-Amino-3,5-dihydroxybenzoic Acid: While direct inhibitory data is not widely available, the structure of 4-Amino-3,5-dihydroxybenzoic acid, with its hydroxyl and carboxylate groups, suggests it could act as a substrate analog. It is plausible that it could compete with 4-hydroxyphenylpyruvate for binding within the HPPD active site. Its simpler structure compared to the triketones may result in different binding kinetics and potency, a hypothesis that can be tested using the protocols outlined in this guide.

HPPD_Inhibition_Pathway cluster_tyrosine Tyrosine Catabolism cluster_hppd HPPD Action cluster_downstream Downstream Pathway cluster_inhibitors Inhibitors Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA TAT HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisic Acid HPPD->HGA ToxicMetabolites Toxic Metabolites (in HT-1) HGA->ToxicMetabolites Plastoquinone Plastoquinone / Carotenoids (in Plants) HGA->Plastoquinone Nitisinone Nitisinone Nitisinone->HPPD Inhibits Mesotrione Mesotrione Mesotrione->HPPD Inhibits NovelScaffold 4-Amino-3,5-dihydroxybenzoic acid (Hypothesized) NovelScaffold->HPPD Potentially Inhibits

Caption: Mechanism of HPPD inhibition by standard and potential inhibitors.

Head-to-Head Efficacy: Experimental Evidence

The most direct measure of an inhibitor's efficacy is its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values provide a quantitative measure of the concentration of inhibitor required to reduce enzyme activity by 50%.

InhibitorTarget Organism/SystemPotency (IC50 / Ki)ApplicationReference
Nitisinone Human HPPDIC50: 173 nMPharmaceutical (HT-1)[10]
Mesotrione Arabidopsis thaliana HPPDKi: ~6-18 pMHerbicide[2][8]
4-Amino-3,5-dihydroxybenzoic acid Not ReportedNot ReportedResearch / SynthesisN/A

As the data indicates, Mesotrione is an exceptionally potent inhibitor of plant HPPD, with a Ki in the picomolar range, explaining its effectiveness at low application rates in agriculture.[8][11] Nitisinone, while less potent, is highly effective in a clinical setting for managing HT-1.[6][10] The efficacy of novel scaffolds like 4-Amino-3,5-dihydroxybenzoic acid remains to be determined experimentally.

Experimental Protocol: In Vitro HPPD Inhibition Assay

To empirically determine the inhibitory potential of novel compounds like 4-Amino-3,5-dihydroxybenzoic acid, a robust and reproducible in vitro assay is required. The following protocol describes a standard spectrophotometric assay for measuring HPPD activity and its inhibition.

Principle: This assay measures the rate of depletion of the substrate, 4-hydroxyphenylpyruvate (HPPA), by monitoring the decrease in absorbance at a specific wavelength.

Materials:

  • Recombinant human or plant HPPD enzyme

  • Assay Buffer: (e.g., 50 mM HEPES, pH 7.5)

  • Substrate: 4-hydroxyphenylpyruvate (HPPA) solution

  • Cofactors: Ascorbic acid, Fe(NH₄)₂(SO₄)₂

  • Test Compounds: (e.g., 4-Amino-3,5-dihydroxybenzoic acid, Nitisinone as a positive control) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well UV-transparent microplate

  • Spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute the stock solution of recombinant HPPD to the desired working concentration in cold assay buffer immediately before use.

  • Compound Plating: Prepare serial dilutions of the test compounds and the positive control (Nitisinone) in the assay buffer. Add a fixed volume (e.g., 10 µL) of each dilution to the wells of the 96-well plate. Include "no inhibitor" controls (buffer + solvent) and "no enzyme" controls.

  • Pre-incubation: Add the diluted HPPD enzyme solution to all wells except the "no enzyme" controls. Allow the plate to incubate for 15 minutes at room temperature to permit the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare the substrate/cofactor mix containing HPPA, ascorbic acid, and the iron source in assay buffer. Initiate the enzymatic reaction by adding this mix to all wells.

  • Kinetic Measurement: Immediately place the microplate into a spectrophotometer pre-set to the appropriate temperature (e.g., 25°C). Measure the decrease in absorbance at the λmax of HPPA (typically ~310-350 nm, must be empirically determined) every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each well.

    • Normalize the velocities to the "no inhibitor" control (representing 100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

HPPD_Assay_Workflow A 1. Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitors) B 2. Compound Plating (Serial dilutions in 96-well plate) A->B C 3. Pre-incubation (Add enzyme to wells, incubate 15 min) B->C D 4. Initiate Reaction (Add substrate/cofactor mix) C->D E 5. Kinetic Reading (Measure Absorbance change over time) D->E F 6. Data Analysis (Calculate rates, plot curves) E->F G 7. Determine IC50 Value F->G

Caption: Standard workflow for an in vitro HPPD inhibition assay.

Selectivity and Future Directions

An essential characteristic of any successful inhibitor, whether for therapeutic or agricultural use, is selectivity.

  • In Medicine: An ideal HPPD inhibitor for treating HT-1 should be highly selective for human HPPD with minimal off-target effects. The established safety profile of Nitisinone underscores its selectivity.[4]

  • In Agriculture: A successful herbicide like Mesotrione must be potent against a wide range of weed species while exhibiting high selectivity for the crop it is designed to protect (e.g., maize). This selectivity is often achieved through differential rates of metabolism between the crop and the weed.[2][11]

The development of novel HPPD inhibitors based on scaffolds like 4-Amino-3,5-dihydroxybenzoic acid presents an exciting frontier. Structure-activity relationship (SAR) studies, guided by the robust assay protocol described above, can optimize potency and selectivity. By exploring derivatives of this simple aromatic core, it may be possible to design next-generation inhibitors with improved efficacy, better safety profiles, or novel properties to overcome emerging herbicide resistance.[12][13]

Conclusion

The comparative analysis of Nitisinone and Mesotrione demonstrates the remarkable utility of targeting the HPPD enzyme for both human health and crop protection. These standard inhibitors provide a high bar for efficacy, potency, and selectivity. While the inhibitory potential of 4-Amino-3,5-dihydroxybenzoic acid against HPPD is currently hypothetical, its structural features present a compelling starting point for new discovery programs. The experimental framework provided in this guide offers a clear path for researchers to validate this and other novel scaffolds, potentially leading to the development of innovative solutions for medicine and agriculture.

References

  • Nitisinone - Wikipedia. Wikipedia. [Link]

  • What is the mechanism of Nitisinone? Patsnap Synapse. [Link]

  • ORFADIN® capsules (nitisinone) - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]

  • Mesotrione - Wikipedia. Wikipedia. [Link]

  • Nitisinone - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • The Discovery of the Mode of Action of Nitisinone - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Mesotrione: mechanism of herbicidal activity and selectivity in corn. - CABI Digital Library. CABI. [Link]

  • odm mesotrione herbicide. ODM. [Link]

  • MESOTRIONE – A NEW HERBICIDE FOR WEED CONTROL IN MAIZE - New Zealand Plant Protection Society. New Zealand Plant Protection Society. [Link]

  • Mesotrione: a new selective herbicide for use in maize - PubMed. National Center for Biotechnology Information. [Link]

  • 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia. Wikipedia. [Link]

  • 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology - Cambridge University Press & Assessment. Cambridge University Press. [Link]

  • Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds - ACS Publications. ACS Publications. [Link]

  • 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Molecular Design to Synthesis. PubMed. [Link]

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Validation

A Senior Application Scientist's Guide to the Cross-Validation of Spectrophotometric Methods for 4-Amino-3,5-dihydroxybenzoic Acid

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. 4-Amino-3,5-dihydroxybenzoic a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. 4-Amino-3,5-dihydroxybenzoic acid (4,5-ADHA) is an important building block in the synthesis of various pharmaceutical compounds. Ensuring its purity and concentration is paramount for downstream applications and final product quality. This guide provides a comprehensive cross-validation of two proposed spectrophotometric methods for the quantification of 4,5-ADHA, designed to be both robust and accessible.

The selection of an analytical method is a critical decision in the drug development pipeline. The ideal method should be not only accurate and precise but also practical for the intended application, considering factors such as sample throughput, cost, and the availability of instrumentation. Here, we delve into two distinct spectrophotometric approaches: a direct UV-Vis method and a colorimetric assay utilizing the Folin-Ciocalteu reagent. This guide will walk you through the underlying principles, detailed experimental protocols, and a comparative analysis of their performance based on illustrative data, all framed within the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[1][2][3][4]

Method 1: Direct UV-Vis Spectrophotometry

Principle:

Direct UV-Vis spectrophotometry is a straightforward and non-destructive technique that relies on the inherent ability of a molecule to absorb light in the ultraviolet-visible region of the electromagnetic spectrum. Aromatic compounds, such as 4,5-ADHA, possess chromophores that absorb UV light at specific wavelengths.[5][6] The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert Law.[7] This method is rapid and requires minimal sample preparation, making it an attractive option for high-throughput screening and routine quality control.

Experimental Protocol:

  • Instrumentation: A calibrated UV-Vis spectrophotometer with a spectral bandwidth of 1-2 nm is required.

  • Reagents:

    • Methanol (HPLC grade)

    • 4-Amino-3,5-dihydroxybenzoic acid (analytical standard)

  • Standard Preparation:

    • Prepare a stock solution of 4,5-ADHA (100 µg/mL) by accurately weighing 10 mg of the standard and dissolving it in 100 mL of methanol.

    • From the stock solution, prepare a series of calibration standards ranging from 1 to 20 µg/mL by appropriate dilution with methanol.

  • Sample Preparation:

    • Accurately weigh a sample containing 4,5-ADHA and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Measurement:

    • Record the UV spectrum of a 4,5-ADHA standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For the purpose of this guide, we will assume a hypothetical λmax of 285 nm.

    • Measure the absorbance of the blank (methanol), calibration standards, and sample solutions at 285 nm.

    • Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the sample from its absorbance.

Workflow for Direct UV-Vis Spectrophotometry:

cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis start Start stock Prepare 100 µg/mL 4,5-ADHA Stock Solution start->stock sample_prep Prepare Sample Solution start->sample_prep standards Prepare Calibration Standards (1-20 µg/mL) stock->standards measure_standards Measure Absorbance of Standards standards->measure_standards filter Filter Sample Solution sample_prep->filter measure_sample Measure Absorbance of Sample filter->measure_sample set_lambda Set Spectrophotometer to λmax (285 nm) measure_blank Measure Blank (Methanol) measure_blank->measure_standards measure_blank->measure_sample calibration_curve Construct Calibration Curve measure_standards->calibration_curve determine_conc Determine Sample Concentration measure_sample->determine_conc calibration_curve->determine_conc end End determine_conc->end

Caption: Workflow for Direct UV-Vis Spectrophotometry.

Method 2: Colorimetric Assay using Folin-Ciocalteu Reagent

Principle:

The Folin-Ciocalteu (F-C) assay is a widely used method for the determination of total phenolic content.[8][9][10][11][12][13][14] The F-C reagent contains a mixture of phosphomolybdate and phosphotungstate. In an alkaline medium, phenolic compounds reduce the F-C reagent, resulting in the formation of a blue-colored complex.[8][9][10] The intensity of the blue color, which can be measured spectrophotometrically at approximately 760 nm, is proportional to the amount of phenolic compounds present in the sample.[8][10] Given that 4,5-ADHA possesses two phenolic hydroxyl groups, this method is expected to be highly sensitive.

Experimental Protocol:

  • Instrumentation: A UV-Vis spectrophotometer capable of measuring absorbance in the visible range.

  • Reagents:

    • Folin-Ciocalteu reagent (2 N)

    • Sodium carbonate solution (20% w/v)

    • Methanol (HPLC grade)

    • 4-Amino-3,5-dihydroxybenzoic acid (analytical standard)

  • Standard Preparation:

    • Prepare a stock solution of 4,5-ADHA (100 µg/mL) in methanol.

    • Prepare a series of calibration standards ranging from 5 to 50 µg/mL by appropriate dilution of the stock solution with methanol.

  • Sample Preparation:

    • Prepare a sample solution in methanol to a theoretical concentration within the calibration range.

    • Filter the solution if necessary.

  • Measurement:

    • To 1.0 mL of each standard, sample, and blank (methanol) in separate test tubes, add 5.0 mL of Folin-Ciocalteu reagent (diluted 1:10 with distilled water).

    • Mix well and allow to stand for 5 minutes at room temperature.

    • Add 4.0 mL of 20% sodium carbonate solution.

    • Mix thoroughly and incubate in a water bath at 40°C for 30 minutes.

    • Cool the solutions to room temperature and measure the absorbance at 760 nm against the reagent blank.

    • Construct a calibration curve and determine the concentration of the sample.

Workflow for Folin-Ciocalteu Colorimetric Assay:

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis start Start stock Prepare 100 µg/mL 4,5-ADHA Stock Solution start->stock sample_prep Prepare Sample Solution start->sample_prep standards Prepare Calibration Standards (5-50 µg/mL) stock->standards add_fc Add Diluted Folin-Ciocalteu Reagent standards->add_fc sample_prep->add_fc incubate1 Incubate 5 min at Room Temperature add_fc->incubate1 add_na2co3 Add Sodium Carbonate Solution incubate1->add_na2co3 incubate2 Incubate 30 min at 40°C add_na2co3->incubate2 cool Cool to Room Temperature incubate2->cool measure_abs Measure Absorbance at 760 nm cool->measure_abs calibration_curve Construct Calibration Curve measure_abs->calibration_curve determine_conc Determine Sample Concentration calibration_curve->determine_conc end End determine_conc->end

Caption: Workflow for Folin-Ciocalteu Colorimetric Assay.

Comparative Performance and Method Validation

The following table summarizes the illustrative performance characteristics of the two proposed methods for the quantification of 4,5-ADHA, based on typical expectations for such assays and aligned with ICH Q2(R2) validation parameters.

Validation ParameterDirect UV-Vis SpectrophotometryFolin-Ciocalteu Colorimetric Assay
Linearity (R²) > 0.998> 0.999
Range 1 - 20 µg/mL5 - 50 µg/mL
Limit of Detection (LOD) ~0.5 µg/mL~1 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL~3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 3.0%
Specificity ModerateLow to Moderate
Robustness HighModerate

Discussion and Method Selection

Direct UV-Vis Spectrophotometry:

  • Advantages: This method is rapid, simple, and requires minimal reagents, making it highly cost-effective and suitable for high-throughput applications. Its non-destructive nature allows for the recovery of the sample if needed.

  • Limitations: The primary limitation is its moderate specificity. Any impurity or excipient that absorbs at or near the λmax of 4,5-ADHA will interfere with the measurement, leading to inaccurate results. Therefore, this method is best suited for the analysis of pure or relatively simple mixtures.

Folin-Ciocalteu Colorimetric Assay:

  • Advantages: This method offers higher sensitivity for phenolic compounds. The colorimetric reaction and measurement in the visible region (760 nm) can reduce interference from other UV-absorbing compounds that do not react with the F-C reagent.

  • Limitations: The F-C reagent is not specific to a single phenolic compound and will react with any reducing substance present in the sample, including other phenolic compounds, some sugars, and ascorbic acid.[8] The method is also more time-consuming and involves more reagents and sample manipulation steps, which can introduce variability. The pH of the reaction is a critical parameter and must be carefully controlled.[8][10]

Choosing the Right Method:

The choice between these two methods depends on the specific requirements of the analysis.

  • For in-process control or the analysis of bulk 4,5-ADHA where the purity is expected to be high, the Direct UV-Vis Spectrophotometry method is likely sufficient and more efficient.

  • For the analysis of complex mixtures or when higher sensitivity is required, the Folin-Ciocalteu Colorimetric Assay may be more appropriate, provided that potential interfering substances are considered and accounted for.

Conclusion

Both direct UV-Vis spectrophotometry and the Folin-Ciocalteu colorimetric assay are viable methods for the quantification of 4-Amino-3,5-dihydroxybenzoic acid, each with its own set of advantages and limitations. A thorough understanding of the sample matrix and the analytical requirements is crucial for selecting the most appropriate method. The validation of the chosen method according to ICH guidelines is essential to ensure the reliability and accuracy of the results, which is a cornerstone of quality in pharmaceutical research and development.

References

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302. [Link]

  • Singleton, V. L., & Rossi, J. A. (1965). Colorimetry of total phenolics with phosphomolybdic-phosphotungstic acid reagents. American Journal of Enology and Viticulture, 16(3), 144-158. [Link]

  • Waterhouse, A. L. (2002). Folin-Ciocalteu Micro Method for Total Phenol in Wine. Current Protocols in Food Analytical Chemistry. [Link]

  • G-Biosciences. (n.d.). Polyphenols (Folin Ciocalteu) Assay (Cat. # BAQ056). [Link]

  • Bio-protocol. (2019). Folin–Ciocalteu assay for Total Phenolic Content (TPC). [Link]

  • Bio-protocol. (2020). 4.4. Folin–Ciocalteu Method to Measure Total Phenolic Contents. [Link]

  • MDPI. (2013). Application and Analysis of the Folin Ciocalteu Method for the Determination of the Total Phenolic Content from Limonium Brasiliense L.[Link]

  • MDPI. (2023). A Modified Folin-Ciocalteu Assay for the Determination of Total Phenolics Content in Honey. [Link]

  • Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectrophotometry. [Link]

  • Digital Commons @ Cal Poly. (2015). UV-Vis Characterization of Aromatic Content in Bio-oil. [Link]

  • Pharma Beginners. (2025). Uv Visible Spectrophotometer: How to Perform Assay And Identification Test Quickly. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2) - Draft version. [Link]

  • ResearchGate. (n.d.). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

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Safety & Regulatory Compliance

Safety

4-Amino-3,5-dihydroxybenzoic acid proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists regarding the lifecycle management of specialized laboratory reagents. 4-Amino-3,5-dihydroxybenzoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists regarding the lifecycle management of specialized laboratory reagents. 4-Amino-3,5-dihydroxybenzoic acid (CAS: 958232-24-1), an aminated derivative of gallic acid often utilized in advanced synthesis and complex biological assays, requires stringent handling and disposal protocols. While it exhibits highly valuable properties—such as ammonia trapping in biological models[1]—its physicochemical profile necessitates strict adherence to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[2][3].

Improper disposal of phenolic acids can disrupt local aquatic ecosystems, interfere with wastewater microbial balances, and trigger severe regulatory penalties[2][4]. This guide provides a self-validating, step-by-step operational framework for the safe disposal of 4-Amino-3,5-dihydroxybenzoic acid, ensuring both scientific integrity and environmental compliance.

Physicochemical & Hazard Profile

Before executing any disposal protocol, one must understand the molecular causality behind the chemical's hazards. The presence of both a carboxylic acid moiety and phenolic hydroxyl groups renders this compound a mild acid and a localized irritant[5][6].

Table 1: Quantitative Hazard and Physicochemical Data

ParameterValue / DescriptionCausality / Operational Impact
CAS Number 958232-24-1Unique identifier required for accurate waste profiling and TSDF manifesting.
Molecular Formula C7H7NO4High carbon/oxygen content makes it highly suitable for complete thermal destruction (incineration).
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Requires mandatory PPE (nitrile gloves, safety goggles) during all waste handling to prevent localized tissue irritation[5][7].
Precautionary Statements P405, P501Legally mandates disposal in accordance with local/regional regulations; strictly prohibits drain disposal[5][8].
Storage Temperature 2-8°CThermal stability must be maintained prior to disposal to prevent degradation or off-gassing[6].

Waste Segregation and Disposal Workflow

To visualize the operational logic, the following diagram outlines the lifecycle of 4-Amino-3,5-dihydroxybenzoic acid waste from generation to final disposition.

DisposalWorkflow Gen Waste Generation (Solid or Liquid) Check Phase Assessment (Aqueous vs. Organic vs. Solid) Gen->Check Segregate Solid Solid Waste Container (HDPE/Glass) Check->Solid Powder/Residue Liquid Liquid Waste Container (Non-Halogenated) Check->Liquid Solution Label RCRA Compliant Labeling & Accumulation Solid->Label Seal Liquid->Label Seal TSDF Certified TSDF (High-Temp Incineration) Label->TSDF Vendor Pickup

Workflow for the segregation and disposal of 4-Amino-3,5-dihydroxybenzoic acid waste.

Standard Operating Procedure (SOP): Step-by-Step Disposal Methodology

Every robust safety protocol must be a self-validating system. Do not merely follow these steps; verify the completion and safety of each phase before proceeding to the next.

Phase 1: Waste Characterization and Segregation

Causality: Mixing incompatible chemical waste streams can lead to exothermic reactions, pressure buildup, and catastrophic container failure[2][4]. 4-Amino-3,5-dihydroxybenzoic acid must be strictly isolated from strong oxidizers.

  • Identify the Waste State : Determine if the waste is a pure solid (e.g., expired reagent powder), an aqueous solution, or mixed within an organic solvent.

  • Verify Compatibility : Ensure the designated waste container does not contain strong oxidizing agents (e.g., nitric acid, peroxides). The electron-rich aromatic ring of this aminated gallic acid derivative is highly susceptible to rapid, exothermic oxidation.

Phase 2: Primary Containment

Causality: The acidic nature of the carboxylic acid group can slowly corrode carbon steel containers over time, especially in the presence of ambient moisture.

  • Select the Vessel : Use High-Density Polyethylene (HDPE) or borosilicate glass containers[2][4]. These materials are chemically inert to weak organic acids and prevent shattering risks associated with standard glass.

  • Seal Intactness : Ensure the container utilizes a leakproof, secure cap (e.g., PTFE-lined). Do not use loose-fitting stoppers or parafilm as primary seals for hazardous waste.

Phase 3: RCRA-Compliant Labeling and Accumulation

Causality: Unlabeled "orphan" waste is a primary violation during EPA audits and poses severe identification risks during laboratory decommissioning[3][9].

  • Immediate Tagging : The moment the first drop or grain of waste enters the container, attach a compliant "Hazardous Waste" tag[2][9].

  • Data Entry : Clearly list "4-Amino-3,5-dihydroxybenzoic acid" and its approximate concentration. Do not use abbreviations, acronyms, or chemical structures on the regulatory label.

  • Storage : Transfer the container to a designated Central Accumulation Area (CAA) or Satellite Accumulation Area (SAA) equipped with secondary containment[9][10]. Keep the area ventilated and away from direct sunlight.

Phase 4: Final Disposition via TSDF

Causality: Municipal wastewater treatment plants are not equipped to process complex, lab-grade aromatic compounds[4].

  • Vendor Partnership : Contract a federally-licensed Treatment, Storage, and Disposal Facility (TSDF)[3][4].

  • Destruction Method : Request high-temperature incineration. Incineration completely cleaves the aromatic ring and oxidizes the amino and hydroxyl groups into harmless water, carbon dioxide, and trace nitrogen oxides, ensuring zero environmental persistence[4].

Spill Response Methodology

In the event of an accidental release of 4-Amino-3,5-dihydroxybenzoic acid powder, execute the following protocol:

  • Evacuate and Equip : Clear the immediate area of unprotected personnel. Don a particulate respirator (N95 or higher), chemical-resistant nitrile gloves, and safety goggles.

  • Containment : Do not dry sweep, as this generates hazardous airborne dust. Gently cover the spill with a damp absorbent pad or an inert binding agent (such as vermiculite or sand) to suppress aerosolization[3].

  • Collection : Use a non-sparking plastic scoop to transfer the absorbed material into a rigid HDPE hazardous waste container.

  • Decontamination : Wash the spill surface with a mild alkaline detergent solution to neutralize residual acid, followed by a thorough water rinse. Collect all rinse water as hazardous aqueous waste.

References

  • BLD Pharmatech. SAFETY DATA SHEET: 4-Amino-3,5-dihydroxybenzoic acid.
  • Sigma-Aldrich. 4-Amino-3,5-dihydroxybenzoic Acid | 958232-24-1.
  • Environmental Marketing Services.
  • Pollution Control Inc. Chemical Lab Packing.
  • CalPac Lab. The Greenest Methods for Disposal of Hazardous Lab Chemicals.
  • Wattbar Industries. Lab Waste Disposal | Chemical Waste Pickup & Compliance.
  • ResearchGate. Gallic acid ameliorates colitis by trapping deleterious metabolite ammonia and improving gut microbiota dysbiosis.

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